molecular formula C8H12O2 B096303 Methyl hept-2-ynoate CAS No. 18937-78-5

Methyl hept-2-ynoate

Cat. No.: B096303
CAS No.: 18937-78-5
M. Wt: 140.18 g/mol
InChI Key: IATZLNCRIIUXJM-UHFFFAOYSA-N
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Description

Methyl hept-2-ynoate (CAS 18937-78-5) is a high-purity chemical compound supplied as a clear, colourless to pale yellow liquid with a minimum GC purity of 98.0% . With a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol, this alkyne ester is characterized by its distinct green odour, making it a compound of significant interest in industrial research and development . In the flavour and fragrance industry, this compound is valued as a key intermediate or component for its unique aromatic properties, contributing green notes to complex scent profiles . For research and quality control laboratories, it serves as a well-characterized analytical standard. Its behaviour has been documented in reverse-phase (RP) HPLC methods, where it can be separated using a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for Mass-Spec compatible applications), facilitating its identification and quantification in various matrices . This product is intended for research purposes as an analytical standard or fragrance ingredient precursor. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

18937-78-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl hept-2-ynoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3

InChI Key

IATZLNCRIIUXJM-UHFFFAOYSA-N

SMILES

CCCCC#CC(=O)OC

Canonical SMILES

CCCCC#CC(=O)OC

Other CAS No.

18937-78-5

Origin of Product

United States

Foundational & Exploratory

Methyl Hept-2-ynoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18937-78-5

This technical guide provides an in-depth overview of methyl hept-2-ynoate, a valuable chemical intermediate in various scientific and industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its role in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic fruity odor.[1] Its key physical and chemical properties are summarized in the table below, providing a comprehensive dataset for laboratory and research applications.

PropertyValueUnitReference
CAS Number 18937-78-5[1][2][3][4]
Molecular Formula C₈H₁₂O₂[1][2][4]
Molecular Weight 140.18 g/mol [1][2][4]
Boiling Point 205.1°C at 760 mmHg[1]
Density 0.951g/cm³[1]
Refractive Index 1.44[1]
Flash Point 76.9°C[1]
Vapor Pressure 0.255mmHg at 25°C[1]
EINECS Number 242-689-2[1]
InChI 1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3
InChIKey IATZLNCRIIUXJM-UHFFFAOYSA-N[3]
SMILES O=C(OC)C#CCCCC[3]

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its ¹³C NMR spectral data.

Atom No.MultiplicityMeasured Shift (ppm)
1Q13.2827
2T21.7583
3T29.3895
4T18.1607
5S89.6483
6S72.7053
7Q52.3279
8S154.0880

Table 2: ¹³C NMR Spectral Data of this compound[4]

Synthesis and Experimental Protocols

This compound serves as a key building block in organic synthesis.[1] One common method for its synthesis is the esterification of hept-2-ynoic acid with methanol. A general experimental protocol is outlined below.

Protocol: Esterification of Hept-2-ynoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hept-2-ynoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

This synthetic pathway is a standard procedure for ester formation and can be adapted based on laboratory-specific conditions and available starting materials.

Esterification_of_Hept_2_ynoic_Acid Hept-2-ynoic Acid Hept-2-ynoic Acid Reaction_Vessel Reflux Hept-2-ynoic Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Water Water Reaction_Vessel->Water

Figure 1: Synthesis of this compound via Esterification.

Applications in Research and Development

This compound is a versatile intermediate with applications in various fields:

  • Pharmaceutical Synthesis: It is utilized as a chemical intermediate in the synthesis of pharmaceuticals, contributing to the development of new therapeutic agents.[1]

  • Organic Synthesis: This compound serves as a fundamental building block for creating a wide range of more complex organic molecules.[1][3]

  • Flavor and Fragrance Industry: Due to its fruity aroma, it is employed as a flavoring agent in foods and beverages and is also used in the production of artificial flavors and fragrances.[1][3] The U.S. Food and Drug Administration (FDA) has approved its use as a food additive.[1]

The reactivity of the alkyne and ester functional groups allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Applications This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate Complex Organic Molecules Complex Organic Molecules This compound->Complex Organic Molecules Building Block Flavors_Fragrances Flavors & Fragrances This compound->Flavors_Fragrances Ingredient

Figure 2: Key Application Areas of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hept-2-ynoate is an organic compound classified as an alkyne and a methyl ester. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. The reactivity of the molecule is explored through key reaction mechanisms, providing a foundational understanding for its application in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] It is soluble in organic solvents such as ethanol and ether but has limited solubility in water.[2]

Identifiers and Structure
PropertyValue
IUPAC Name This compound
Synonyms 2-Heptynoic acid, methyl ester; Methyl 2-heptynate
CAS Number 18937-78-5[1][2][3][4]
Molecular Formula C₈H₁₂O₂[1][4]
Molecular Weight 140.18 g/mol [1][4]
InChI Key IATZLNCRIIUXJM-UHFFFAOYSA-N[3]
Canonical SMILES CCCCC#CC(=O)OC
Physical Properties
PropertyValueReference
Boiling Point 205.1 °C at 760 mmHg[1]
Density 0.951 g/cm³[1]
Flash Point 76.9 °C[1]
Refractive Index 1.440[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-heptynoic acid and methanol using a strong acid catalyst.

Materials:

  • 2-Heptynoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-heptynoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification 2-Heptynoic_Acid 2-Heptynoic Acid Reflux Reflux (2-4h) 2-Heptynoic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Remove excess Methanol Reflux->Evaporation Extraction Extraction with CH₂Cl₂ & NaHCO₃ wash Evaporation->Extraction Drying Dry with MgSO₄ Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure Methyl Hept-2-ynoate Purification->Product

Caption: Synthesis of this compound.

Characterization Workflow

A standard workflow for the chemical characterization of synthesized this compound is outlined below. This ensures the identity, purity, and structural integrity of the compound.

G Characterization Workflow for this compound cluster_structure Structural Confirmation Start Synthesized This compound Purity_Check Purity Assessment (GC-MS, HPLC) Start->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H & ¹³C NMR Structure_Confirmation->NMR IR Infrared Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Spectral_Analysis Spectroscopic Analysis Final_Report Comprehensive Analysis Report Spectral_Analysis->Final_Report NMR->Spectral_Analysis IR->Spectral_Analysis MS->Spectral_Analysis G Acid-Catalyzed Hydrolysis of this compound Ester This compound Protonation Protonation of Carbonyl Oxygen Ester->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack + H₂O Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Methanol Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation - H⁺ Products 2-Heptynoic Acid + Methanol Deprotonation->Products

References

An In-depth Technical Guide to Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of methyl hept-2-ynoate, an organic compound with applications in the flavor, fragrance, and pharmaceutical industries.

Core Quantitative Data

A summary of the key quantitative and physical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₂[1][2][3]
Molecular Weight 140.18 g/mol [1][3]
Boiling Point 205.1 °C at 760 mmHg[1]
Density 0.951 g/cm³[1]
Refractive Index 1.440[1]
Flash Point 76.9 °C[1]
Vapor Pressure 0.255 mmHg at 25 °C[1]
CAS Number 18937-78-5[1][2][3]

Molecular Weight Calculation

The molecular weight of this compound is calculated from its molecular formula, C₈H₁₂O₂, and the atomic weights of its constituent elements.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 96.088 + 12.096 + 31.998 = 140.182 u

This calculated value is consistent with the reported molecular weight of 140.18 g/mol .[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from hept-2-ynoic acid and methanol, catalyzed by a strong acid.

Materials:

  • Hept-2-ynoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude ester can be purified by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a volatile organic solvent such as hexane or dichloromethane.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program would start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure separation from any impurities. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an ester such as this compound via Fischer esterification.

FischerEsterification cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactants Hept-2-ynoic Acid + Methanol + H₂SO₄ Catalyst reflux Reflux reactants->reflux Heat cool Cool to RT reflux->cool evaporation1 Evaporate Methanol cool->evaporation1 extraction Dissolve in Ether Wash with NaHCO₃ Wash with Brine evaporation1->extraction drying Dry with MgSO₄ extraction->drying filtration Filter drying->filtration evaporation2 Evaporate Ether filtration->evaporation2 distillation Vacuum Distillation evaporation2->distillation product product distillation->product Pure Methyl Hept-2-ynoate

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical flow of analyzing the synthesized this compound.

AnalysisWorkflow start Crude Product from Synthesis tlc Thin-Layer Chromatography (TLC) (Reaction Monitoring) start->tlc purification Purification (e.g., Distillation) start->purification gcms Gas Chromatography-Mass Spectrometry (GC-MS) (Purity & Identification) purification->gcms nmr Nuclear Magnetic Resonance (NMR) (Structural Confirmation) purification->nmr final_product Characterized This compound gcms->final_product nmr->final_product

Caption: Analytical workflow for this compound characterization.

References

An In-depth Technical Guide to the Chemical Structure of Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic data of methyl hept-2-ynoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a consolidated resource for the characterization and utilization of this compound.

Chemical Identity and Properties

This compound is an organic compound classified as an alkyne and a methyl ester.[1] Its structure consists of a seven-carbon chain with a triple bond located at the second carbon position (C2) and a methyl ester functional group at the first carbon position (C1). This combination of functional groups makes it a useful intermediate in various organic synthesis applications.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[3][4][5]
Synonyms 2-Heptynoic acid, methyl ester; Methyl 2-heptynate[2][6]
CAS Number 18937-78-5[2][3][6][7]
Molecular Formula C₈H₁₂O₂[2][3][6][7]
Molecular Weight 140.18 g/mol [2][3][5][6]
SMILES CCCCCC#CC(=O)OC
InChI 1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3[3][4][5][7]
InChIKey IATZLNCRIIUXJM-UHFFFAOYSA-N[4][5][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 205.1 °C at 760 mmHg[2]
Density 0.951 g/cm³[2]
Flash Point 76.9 °C[2]
Refractive Index 1.44[2]
Vapor Pressure 0.255 mmHg at 25 °C[2]

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ) in ppmMultiplicity
1154.09Singlet (s)
272.71Singlet (s)
389.65Singlet (s)
418.16Triplet (t)
529.39Triplet (t)
621.76Triplet (t)
713.28Quartet (q)
8 (O-CH₃)52.33Quartet (q)
Data sourced from Organic Spectroscopy International.[3]

Table 4: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in ppm (Predicted)MultiplicityIntegration
-OCH₃~3.7Singlet (s)3H
-CH₂-C≡~2.3Triplet (t)2H
-CH₂-CH₂-C≡~1.5Sextet2H
-CH₂-CH₃~1.4Sextet2H
-CH₃~0.9Triplet (t)3H
Data interpreted from WebSpectra, UCLA.[8]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Putative Fragment
140~15[M]⁺ (Molecular Ion)
109~60[M - OCH₃]⁺
97~40[M - C₃H₇]⁺
81~100[C₆H₉]⁺
67~55[C₅H₇]⁺
55~70[C₄H₇]⁺
41~85[C₃H₅]⁺
Data interpreted from NIST WebBook.[2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960StrongC-H (sp³) stretch
~2250MediumC≡C (alkyne) stretch
~1715StrongC=O (ester) stretch
~1440MediumC-H bend
~1260StrongC-O (ester) stretch
Data interpreted from NIST WebBook.[4]

Synthesis and Reactivity

General Synthetic Approach

A common method for the synthesis of this compound would be the Fischer esterification of hept-2-ynoic acid. This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the alkyne and the ester. The internal alkyne can undergo a variety of reactions, including catalytic hydrogenation to yield the corresponding alkene or alkane, as well as addition reactions. The ester group is susceptible to nucleophilic acyl substitution, such as hydrolysis to the carboxylic acid or amidation to the corresponding amide.

Experimental and Logical Workflows

Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound.

G cluster_start Initial Information cluster_predict In Silico Analysis cluster_exp Experimental Analysis cluster_confirm Confirmation A Compound Name: This compound B Database Search (CAS, InChI, SMILES) A->B D Acquire 1H & 13C NMR A->D E Acquire Mass Spectrum A->E F Acquire IR Spectrum A->F C Predict Spectroscopic Data (NMR, MS, IR) B->C G Compare Experimental Data with Predictions C->G D->G E->G F->G H Final Structure Confirmation G->H

Caption: Workflow for the structural elucidation of this compound.

General Reactivity Profile

This diagram outlines the principal reactive sites and potential transformations of this compound.

G cluster_reactions Potential Reactions cluster_products Resulting Products A Alkyne Reduction (e.g., H₂, Pd/C) P1 Methyl Heptanoate (Alkane) A->P1 B Ester Hydrolysis (e.g., H₃O⁺ or OH⁻) P2 Hept-2-ynoic Acid B->P2 C Ester Amidation (e.g., R₂NH) P3 Hept-2-ynamide Derivative C->P3 M This compound M->A Alkyne Site M->B Ester Site M->C Ester Site

Caption: General reactivity map for this compound.

Biological Activity

A review of the available literature indicates that there are no specific studies detailing the biological activity or its role in signaling pathways for this compound. While structurally related compounds, such as certain fatty acid esters, may exhibit biological effects, these cannot be directly extrapolated to this compound without dedicated experimental investigation.[9]

Conclusion

This guide has summarized the key structural, physical, and spectroscopic characteristics of this compound. The provided data, presented in a clear and accessible format, serves as a valuable resource for scientists engaged in research and development that involves this compound. The logical workflows offer a template for its characterization and potential synthetic applications. Further research is required to explore any potential biological activity of this molecule.

References

An In-depth Technical Guide to Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is an organic compound classified as an alkyne and an ester.[1] Its chemical structure, featuring a reactive triple bond conjugated with a methyl ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications in the field of drug development, supported by detailed experimental protocols and spectroscopic data. The presence of the acetylenic moiety is of particular interest, as naturally occurring acetylenic compounds have demonstrated a range of biological activities, including antitumor, antibacterial, and antifungal properties.[2][3][4]

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity odor.[5] It is soluble in common organic solvents but has limited solubility in water.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[6]
Synonyms 2-Heptynoic acid, methyl ester; Methyl 2-heptynate[1][5]
CAS Number 18937-78-5[6]
Molecular Formula C₈H₁₂O₂[6]
Molecular Weight 140.18 g/mol [5]
Boiling Point 205.1 °C at 760 mmHg[5]
Density 0.951 g/cm³[5]
Refractive Index 1.44[5]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is presented below.

SpectrumKey Features and PeaksReference
¹H NMR (CDCl₃) Signals corresponding to the methyl ester protons, the methylene groups of the butyl chain, and the terminal methyl group.[7]
¹³C NMR Characteristic signals for the ester carbonyl carbon (~154 ppm), the two sp-hybridized carbons of the alkyne (~72 and ~89 ppm), the methoxy carbon (~52 ppm), and the carbons of the butyl chain.[6]
Infrared (IR) A strong absorption band for the C=O stretch of the ester, and a characteristic peak for the C≡C triple bond.[8]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.[9]

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Fischer esterification of hept-2-ynoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard esterification methods.[10][11]

Materials:

  • Hept-2-ynoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Synthesis_Workflow Heptynoic_Acid Hept-2-ynoic Acid Reaction_Mixture Reaction Mixture Heptynoic_Acid->Reaction_Mixture Methanol Anhydrous Methanol Methanol->Reaction_Mixture H2SO4 Conc. H₂SO₄ (cat.) H2SO4->Reaction_Mixture Reflux Reflux (4-6h) Reaction_Mixture->Reflux Workup Aqueous Work-up Reflux->Workup Extraction Extraction with Et₂O Workup->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound via Fischer esterification.

Key Reactions of this compound

The conjugated system in this compound makes it susceptible to a variety of chemical transformations, including nucleophilic additions and cycloaddition reactions.

Experimental Protocol: Michael Addition of a Thiol

This protocol describes a conjugate addition of a thiol to this compound, a common reaction for α,β-unsaturated carbonyl compounds.[12]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (base catalyst)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Reagent Addition: Add thiophenol to the solution, followed by a catalytic amount of triethylamine.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction_Workflow Substrate This compound Reaction Stir at RT Substrate->Reaction Nucleophile Thiophenol Nucleophile->Reaction Base Triethylamine (cat.) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Quench Quench with NH₄Cl (aq) Reaction->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product Michael Adduct Purification->Product Drug_Discovery_Pathway cluster_0 Compound Design & Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Start This compound (Lead Scaffold) Modification Chemical Modification (e.g., ester hydrolysis, alkyne reactions) Start->Modification Library Compound Library Start->Library Modification->Library Screening High-Throughput Screening (e.g., anticancer, antimicrobial assays) Library->Screening Hit_ID Hit Identification Library->Hit_ID Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Candidate Preclinical Candidate Hit_ID->Candidate SAR->Modification ADMET ADMET Profiling SAR->ADMET ADMET->Candidate

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of Methyl hept-2-ynoate (CAS No: 18937-78-5).[1][2][3][4][5][6] This document includes detailed experimental protocols for its synthesis and boiling point determination, alongside structured data presentation and graphical representations of key workflows.

Physicochemical Properties of this compound

This compound is an organic compound classified as an alkyne and an ester.[5] It is a colorless to pale yellow liquid, and it is soluble in organic solvents like ethanol and ether with limited solubility in water.[5] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Boiling Point 205.1°C at 760 mmHg[6]
Molecular Formula C₈H₁₂O₂[1][2][3][4][5][6]
Molecular Weight 140.18 g/mol [1][2][6]
Density 0.951 g/cm³[6]
Flash Point 76.9°C[6]
Refractive Index 1.44[6]
Vapor Pressure 0.255 mmHg at 25°C[6]
CAS Number 18937-78-5[1][2][3][4][5]

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through the esterification of 2-heptynoic acid. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst. The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound, a necessary step before accurate determination of its physical properties.

G cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Heptynoic Acid & Methanol reaction Reaction Add Acid Catalyst (e.g., H₂SO₄) Reflux for 2-4 hours start->reaction Esterification workup Work-up Cool reaction mixture Neutralize with NaHCO₃ solution reaction->workup extraction Extraction Extract with Diethyl Ether Wash with brine workup->extraction drying Drying Dry organic layer over Na₂SO₄ Filter extraction->drying evaporation Evaporation Remove solvent under reduced pressure drying->evaporation crude_product Crude this compound evaporation->crude_product distillation Purification Fractional distillation under reduced pressure crude_product->distillation pure_product Pure this compound distillation->pure_product

Synthesis and Purification Workflow

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 2-heptynoic acid and methanol.

Materials:

  • 2-Heptynoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-heptynoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Boiling Point Determination using the Thiele Tube Method

This micro-method is suitable for determining the boiling point of a small sample of purified this compound.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 250°C)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Mineral oil or other high-boiling liquid

  • Bunsen burner or micro-burner

Procedure:

  • Sample Preparation: Fill the small test tube to about one-third with purified this compound. Place a capillary tube, with the open end down, into the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube should be heated gently with a small flame.[7]

  • Observation: As the oil heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[8][9][10]

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

G cluster_setup Thiele Tube Setup Thiele_Tube Thiele Tube (filled with mineral oil) Thermometer Thermometer Sample_Tube Sample Tube (this compound) Thermometer->Sample_Tube Attached Capillary_Tube Inverted Capillary Tube Sample_Tube->Capillary_Tube Contains Bubbles Stream of Bubbles Capillary_Tube->Bubbles Egress during heating Heat_Source Heat Source (Bunsen Burner) Heat_Source->Thiele_Tube Apply Heat

Boiling Point Determination Setup

References

Technical Whitepaper: Physicochemical Properties and Analysis of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide on the physicochemical properties of methyl hept-2-ynoate, with a primary focus on its density. It includes a compilation of key physical data, detailed experimental protocols for property determination and synthesis, and logical workflows for its characterization. This guide is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Introduction

This compound (CAS No: 18937-78-5) is an organic compound classified as both an alkyne and a methyl ester.[1] Its molecular structure, featuring a terminal alkyne functional group, imparts specific reactivity that makes it a valuable intermediate in organic synthesis.[1] With the molecular formula C₈H₁₂O₂, this compound is typically a colorless to pale yellow liquid.[1][2][3] It is recognized for its fruity odor and finds applications in the flavor and fragrance industry, as well as serving as a building block for more complex molecules.[1][2] An accurate understanding of its physical properties, particularly density, is critical for its application in stoichiometric calculations, process design, and quality assurance.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in a laboratory or industrial setting.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Density 0.951 g/cm³ [2]
CAS Number18937-78-5[1][2][4][5]
Molecular FormulaC₈H₁₂O₂[1][2][3][4][5]
Molecular Weight140.18 g/mol [2][4][5]
Boiling Point205.1°C at 760 mmHg[2]
Flash Point76.9°C[2]
Refractive Index1.44[2]
Vapor Pressure0.255 mmHg at 25°C[2]
IUPAC NameThis compound[5]
Synonyms2-Heptynoic acid, methyl ester; Methyl 2-heptynate[1][2][3][4]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for verifying the properties of chemical compounds. The following sections describe standard protocols for density determination and a representative synthesis method.

Protocol for Density Determination using a Pycnometer

This protocol outlines the standard procedure for accurately measuring the density of a liquid sample like this compound.

Objective: To determine the density of this compound at a specified temperature.

Materials:

  • This compound sample

  • Pycnometer (Gay-Lussac type, 10 mL or 25 mL)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic water bath

  • Deionized water, recently boiled and cooled

  • Acetone (for cleaning)

  • Lint-free tissue

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with acetone and dry it completely.

  • Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

  • Calibration with Deionized Water: Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary.

  • Thermal Equilibration: Place the filled pycnometer in the thermostatic water bath set to a standard temperature (e.g., 20°C or 25°C) for 20 minutes to allow the contents to reach thermal equilibrium.

  • Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully wipe the exterior dry with a lint-free tissue, and weigh it. Record this mass as m₂.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample, insert the stopper, and repeat steps 4 and 5. Record the mass of the pycnometer filled with the sample as m₃.

  • Calculation:

    • Mass of water: m_water = m₂ - m₁

    • Mass of sample: m_sample = m₃ - m₁

    • Volume of pycnometer (V): V = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature).

    • Density of sample (ρ_sample): ρ_sample = m_sample / V

Protocol for Synthesis: Fischer Esterification of 2-Heptynoic Acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-Heptynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-heptynoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid moles).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove most of the methanol using a rotary evaporator.

  • Extraction: Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Workflow and Data Visualization

Visual diagrams are provided to illustrate key workflows and relationships relevant to the analysis of this compound.

Synthesis and Characterization Workflow

The following diagram outlines the logical flow from starting materials to a fully characterized final product.

G Figure 1: General Workflow for Synthesis and Characterization Reactants Reactants (2-Heptynoic Acid, Methanol) Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Reaction Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product Analysis Characterization Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Analysis->MS Purity & M.W. IR IR Spectroscopy Analysis->IR Functional Groups Density Density Measurement Analysis->Density Physical Property

Figure 1: General Workflow for Synthesis and Characterization.
Relationship of Molecular Structure to Physicochemical Properties

This diagram illustrates how the molecular structure of this compound influences its key physical properties.

G Figure 2: Structure-Property Relationships Structure This compound Structure C₈H₁₂O₂ Alkyne C≡C Triple Bond (Alkyne Group) Structure->Alkyne Ester Methyl Ester Group (-COOCH₃) Structure->Ester Chain Butyl Chain (-C₄H₉) Structure->Chain DensityProp Density (0.951 g/cm³) (Intermolecular Forces) Structure->DensityProp determines overall Reactivity Chemical Reactivity (Site of Addition Reactions) Alkyne->Reactivity influences Ester->DensityProp contributes to BoilingPoint Boiling Point (205.1 °C) (van der Waals, Dipole-Dipole) Ester->BoilingPoint influences Chain->BoilingPoint influences Solubility Solubility (Limited in Water) Chain->Solubility governs

References

An In-depth Technical Guide to the Solubility of Methyl Hept-2-ynoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl hept-2-ynoate, a key intermediate in various synthetic pathways. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on presenting the available data, detailing a standardized experimental protocol for accurate solubility determination, and providing a clear visual representation of the experimental workflow. This information is critical for professionals in research and drug development who require precise solubility data for reaction optimization, formulation development, and process design.

Core Topic: Solubility of this compound

This compound (CAS No. 18937-78-5) is an eight-carbon ester containing a carbon-carbon triple bond. Its molecular structure, characterized by a hydrophobic alkyl chain and a polar ester group, dictates its solubility in various organic solvents. Understanding this solubility is paramount for its effective use in organic synthesis, where it serves as a versatile building block. Qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.[1]

Data Presentation: Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. The scarcity of published data highlights the need for further experimental determination to build a comprehensive solubility profile.

SolventChemical FormulaTemperature (°C)Solubility (g/L)Citation
EthanolC₂H₅OH255737.03[2]

Experimental Protocols: Determination of a Comprehensive Solubility Profile

To expand the quantitative solubility database for this compound, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid solute in a solvent. The following protocol is adapted for the analysis of this compound.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of a visible excess of the solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C). Agitate the vials at a constant speed for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to ensure complete phase separation of the undissolved this compound from the saturated solvent phase.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette (to the experimental temperature) to avoid any temperature-induced precipitation. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

  • Gravimetric Analysis and/or Chromatographic Quantification:

    • Gravimetric Method: For non-volatile solvents, a known mass of the filtered saturated solution can be evaporated to dryness, and the mass of the residual this compound can be determined.

    • Chromatographic Method (Recommended): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated GC-FID or HPLC method to determine the precise concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in each solvent at the specified temperature. Express the results in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B C Phase Separation (Static Incubation) B->C D Sample Withdrawal & Filtration (Supernatant) C->D E Sample Analysis (GC-FID or HPLC) D->E F Data Analysis & Solubility Calculation E->F G Final Solubility Data F->G

Caption: Workflow for Solubility Determination.

References

Technical Guide: Physical Properties of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is an organic compound classified as an ester of a carboxylic acid. Its molecular structure consists of a seven-carbon chain with a triple bond at the second position (an internal alkyne) and a methyl ester group. This compound is of interest in organic synthesis and may serve as a building block for more complex molecules in pharmaceutical and fragrance applications.[1][2] A thorough understanding of its physical properties is essential for its handling, application, and the design of synthetic routes. This guide provides a summary of the key physical characteristics of this compound and detailed methodologies for their experimental determination.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and physical processes.

PropertyValueUnits
Molecular Formula C₈H₁₂O₂-
Molecular Weight 140.18 g/mol
Appearance Colorless to pale yellow liquid-
Odor Fruity-
Boiling Point 205.1°C at 760 mmHg
Melting Point Not available°C
Density 0.951g/cm³
Refractive Index 1.44-
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]-
Flash Point 76.9°C
Vapor Pressure 0.255mmHg at 25°C

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following section details the standard experimental procedures for measuring the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a key indicator of the purity of a liquid. The Thiele tube method is a common and effective technique for its determination.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C range)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Place a small amount (1-2 mL) of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Pipette

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Carefully adjust the volume of the water to the calibration mark on the pycnometer, ensuring no air bubbles are present.

  • Dry the outside of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

  • Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample. Record this mass (m₃).

  • The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Light source (sodium lamp or white light with a compensating prism)

  • Dropper or pipette

  • Ethanol or other suitable solvent for cleaning

Procedure:

  • Turn on the light source and the constant temperature water bath, setting it to the desired temperature (e.g., 20 °C).

  • Clean the prism surfaces of the refractometer using a soft tissue and a suitable solvent (e.g., ethanol), then allow them to dry completely.

  • Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the lower prism.

  • Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the scale. If it does not match the known value for the standard, adjust the calibration screw.

  • Clean the prisms again and apply a few drops of this compound to the lower prism.

  • Close the prisms and make the necessary adjustments to bring the sharp dividing line to the center of the crosshairs.

  • Read the refractive index of the sample from the scale.

Determination of Solubility

A qualitative assessment of solubility in different solvents is important for understanding the polarity and potential applications of a compound.

Apparatus:

  • Test tubes and rack

  • Stirring rod

  • Graduated cylinders or pipettes

  • Various solvents (e.g., water, ethanol, diethyl ether, acetone, toluene)

Procedure:

  • Place a small, measured amount of this compound (e.g., 0.1 g or a few drops) into separate, labeled test tubes.

  • Add a small volume (e.g., 1 mL) of a solvent to the first test tube.

  • Stir the mixture vigorously with a clean stirring rod for a set period (e.g., 1-2 minutes).

  • Observe whether the solute completely dissolves. If it forms a homogeneous solution, it is considered soluble. If a separate layer or solid particles remain, it is insoluble or partially soluble.

  • If the compound does not dissolve, the mixture can be gently warmed to observe any change in solubility with temperature.

  • Repeat the process for each of the selected solvents, using a clean test tube and stirring rod for each.

  • Record the solubility of this compound in each solvent (e.g., soluble, partially soluble, insoluble).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the identification of an unknown liquid organic compound, such as this compound, by determining its physical properties.

G Workflow for Identification of an Unknown Liquid Organic Compound cluster_0 Initial Assessment cluster_1 Purity and Volatility cluster_2 Physical Constants Measurement cluster_3 Polarity Assessment cluster_4 Data Analysis and Identification A Obtain Unknown Liquid Sample B Observe Physical State, Color, and Odor A->B Visual/Olfactory Inspection C Determine Boiling Point B->C Proceed to quantitative tests D Measure Density C->D Independent Measurements G Compare Experimental Data with Literature Values C->G Compile Data E Measure Refractive Index D->E Independent Measurements D->G Compile Data F Determine Solubility in Various Solvents E->F Independent Measurements E->G Compile Data F->G Compile Data H Identify Compound G->H Match Found

Caption: Workflow for the identification of an unknown liquid organic compound.

References

Methyl hept-2-ynoate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for methyl hept-2-ynoate (CAS No. 18937-78-5). A comprehensive Safety Data Sheet (SDS) with complete GHS classification and toxicological data was not publicly available at the time of this report. The information presented should be used as a preliminary guide and supplemented with internal safety assessments and, where possible, a complete SDS from the supplier.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] It is utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] The available physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 18937-78-5[1]
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Boiling Point 205.1°C at 760 mmHg[1]
Flash Point 76.9°C[1]
Density 0.951 g/cm³[1]
Vapor Pressure 0.255 mmHg at 25°C[1]
Refractive Index 1.44[1]

Hazard Information

General Hazard Communication (Illustrative)

The following diagram illustrates the type of hazard information that would be conveyed on a Safety Data Sheet if available. Note: The specific hazards depicted are for illustrative purposes and are not confirmed for this compound.

GHS_Hazard_Communication cluster_product This compound cluster_hazards Potential GHS Hazards (Illustrative) cluster_prevention Precautionary Statements Product Product Identifier Pictograms Hazard Pictograms (e.g., Exclamation Mark, Flammable Symbol) SignalWord Signal Word (e.g., Warning) HazardStatements Hazard Statements (e.g., H315: Causes skin irritation) Prevention Prevention (e.g., P280: Wear protective gloves) Response Response (e.g., P302+P352: IF ON SKIN: Wash with plenty of water) Storage Storage (e.g., P403+P233: Store in a well-ventilated place. Keep container tightly closed) Disposal Disposal (e.g., P501: Dispose of contents/container in accordance with local regulations)

Illustrative GHS Hazard Communication.

Experimental Protocols

No specific experimental protocols for the determination of safety parameters for this compound were found in the publicly available literature. Standardized OECD or EPA guidelines for chemical safety testing would likely be followed.

Handling and Spill Response Workflow

The following diagram outlines a general logical workflow for responding to a chemical spill, which should be adapted to specific laboratory and institutional protocols.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert end End of Response decision decision evacuate Evacuate the area if necessary alert->evacuate assess Assess the spill (Size, nature of chemical, immediate risks) evacuate->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill? minor_spill->major_spill No ppe Don appropriate Personal Protective Equipment (PPE) minor_spill->ppe Yes report Report the incident (Follow institutional procedures) major_spill->report No (Re-assess) activate_alarm Activate facility alarm major_spill->activate_alarm Yes contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean up spill residue neutralize->cleanup decontaminate Decontaminate the area and equipment cleanup->decontaminate dispose Dispose of waste in labeled, sealed containers decontaminate->dispose dispose->report report->end call_emergency Call emergency services activate_alarm->call_emergency isolate Isolate the area call_emergency->isolate isolate->end

General Chemical Spill Response Workflow.

References

Structural Analogs of Methyl hept-2-ynoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl hept-2-ynoate is an organic compound characterized by a seven-carbon chain containing a terminal alkyne and a methyl ester functional group. Its relatively simple structure and the presence of the reactive alkyne moiety make it and its structural analogs intriguing candidates for exploration in medicinal chemistry and drug discovery. The alkynyl group is a key feature in a variety of biologically active natural products and approved pharmaceuticals, where it can contribute to enhanced metabolic stability, improved target selectivity, and covalent bond formation with biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for the structural analogs of this compound, aimed at researchers, scientists, and drug development professionals. While direct and extensive biological data on this specific class of compounds is limited, this document consolidates available information on related structures to inform future research and development.

Synthetic Methodologies for Structural Analogs

The generation of a diverse library of this compound analogs is achievable through several established synthetic strategies. These methods allow for systematic modifications of the alkyl chain length, the ester group, and the position of the alkyne bond.

1. Fischer-Speier Esterification

A direct and classical approach for the synthesis of this compound and its analogs is the Fischer-Speier esterification. This method involves the reaction of the corresponding carboxylic acid (hept-2-ynoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is typically conducted under reflux conditions. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.[1][2][3]

Generalized Experimental Protocol: Fischer-Speier Esterification

  • Materials: Hept-2-ynoic acid, methanol (or other desired alcohol), concentrated sulfuric acid, sodium bicarbonate solution, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask containing hept-2-ynoic acid (1.0 eq), add a significant excess of methanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

2. Alkylation of Terminal Alkynes

Another versatile method involves the deprotonation of a terminal alkyne, such as hex-1-yne, with a strong base (e.g., n-butyllithium or sodium amide) to form an acetylide. This nucleophilic acetylide is then reacted with an electrophile like methyl chloroformate to generate the corresponding acetylenic ester. This approach is particularly useful for introducing variations in the alkyl chain.

Generalized Experimental Protocol: Alkylation of a Terminal Alkyne

  • Materials: Hex-1-yne (or other terminal alkyne), n-butyllithium in hexanes, methyl chloroformate, anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve hex-1-yne (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

    • Add methyl chloroformate (1.1 eq) dropwise to the acetylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting ester by column chromatography or vacuum distillation.

3. Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling)

The Sonogashira coupling provides a powerful method for the synthesis of acetylenic compounds by coupling a terminal alkyne with an aryl or vinyl halide.[4][5][6][7] While not a direct route to alkyl acetylenic esters from simple starting materials, it is highly relevant for the synthesis of more complex analogs, for instance, where the alkyl chain is replaced by an aryl or vinyl group. An acyl version of the Sonogashira coupling, reacting an acyl chloride with a terminal alkyne, can also be employed.[8]

Conceptual Synthetic Workflow for Analog Generation

The following diagram illustrates a general workflow for the synthesis of a diverse library of this compound analogs.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_analogs Structural Analogs Library start_acid Hept-2-ynoic Acid & Analogs fischer Fischer Esterification start_acid->fischer start_alkyne Hex-1-yne & Analogs alkylation Alkyne Alkylation start_alkyne->alkylation sonogashira Sonogashira Coupling (for aryl/vinyl analogs) start_alkyne->sonogashira start_alcohol Methanol & Other Alcohols start_alcohol->fischer analog_ester Varying Ester Group (Ethyl, Propyl, etc.) fischer->analog_ester analog_chain Varying Alkyl Chain (C4-C10, branched, cyclic) fischer->analog_chain alkylation->analog_chain analog_alkyne Varying Alkyne Position alkylation->analog_alkyne analog_aryl Aryl/Vinyl Analogs sonogashira->analog_aryl

Caption: Synthetic workflow for generating diverse structural analogs.

Potential Biological Activities and Applications

While specific biological data for this compound and its close analogs are not abundant in the literature, the broader class of alkyne-containing small molecules has demonstrated a wide range of biological activities. The alkyne functional group can act as a pharmacophore, participating in various interactions with biological targets.

Enzyme Inhibition: Acetylenic compounds have been shown to act as enzyme inhibitors.[9] The triple bond can act as a "warhead" for irreversible inhibition by forming a covalent bond with active site residues, particularly nucleophilic residues like cysteine.[10] This mechanism is relevant for the design of inhibitors for various enzyme classes, including proteases and metabolic enzymes.

Antimicrobial Activity: Many natural and synthetic compounds containing alkyne moieties exhibit antimicrobial properties.[11][12][13][14] The mechanism of action can vary, but may involve disruption of cell membranes or inhibition of essential cellular processes. Analogs of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Cytotoxic and Anticancer Activity: The cytotoxicity of alkyne-containing fatty acid esters has been explored, suggesting their potential as anticancer agents.[15] For instance, a close analog, ethyl hept-2-ynoate, has been used as a precursor in the synthesis of 3-hydroxy-3-pyrrolin-2-one derivatives which have shown potent cytotoxic activity against human cancer cell lines.

Table 1: Summary of Biological Contexts for Alkyne-Containing Compounds

Compound ClassExample(s)Reported Biological Activity/Application
Acetylenic Fatty AcidsEicosapentaenoic acid alkyneUsed as a chemical probe to study fatty acid metabolism and biological activity.[16]
Natural Acetogenins(2S,3R,4R)-3-hydroxy-4-methyl-2-(eicos-11'-yn-19'-enyl)butanolideIn vitro activity against Leishmania (L.) infantum.[17]
Synthetic Acetylenic EthersBenzoin derivatives with a propargyl ether groupInvestigated for antibacterial activity.[18]
Alkyne-containing DrugsEfavirenz, SelegilineAnti-HIV agent, anti-Parkinsonian agent.[19]
Short-chain Acetylenic EstersMethyl 2-octynoateUsed as a fragrance and flavoring agent, known allergen.

Conceptual Framework for Drug Discovery

The exploration of this compound analogs for therapeutic applications can be guided by a systematic drug discovery workflow. This process begins with the design and synthesis of a focused library of analogs, followed by a cascade of in vitro and in vivo evaluations.

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_vivo In Vivo Evaluation analog_design Analog Design (SAR-guided) synthesis Chemical Synthesis analog_design->synthesis purification Purification & Characterization synthesis->purification primary_screen Primary Screening (e.g., Cytotoxicity, Antimicrobial) purification->primary_screen secondary_screen Secondary Screening (e.g., Enzyme Inhibition, MoA) primary_screen->secondary_screen adme_tox In Vitro ADME/Tox secondary_screen->adme_tox lead_opt Lead Optimization secondary_screen->lead_opt hit_to_lead Hit-to-Lead adme_tox->hit_to_lead hit_to_lead->lead_opt lead_opt->synthesis animal_models Animal Models of Disease lead_opt->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

Caption: Conceptual drug discovery workflow for this compound analogs.

Generalized Protocol for In Vitro Biological Evaluation

Given the lack of specific protocols for this compound class, a generalized workflow for initial biological screening is proposed.

1. Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effect of the analogs on cancer and/or normal cell lines.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

2. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.

  • Procedure:

    • Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The structural analogs of this compound represent a largely unexplored area of chemical space with significant potential for applications in drug discovery and development. The presence of the versatile alkyne functional group, combined with the accessibility of diverse synthetic methodologies, provides a strong foundation for the creation of novel small molecules. While direct biological data is currently sparse, the known activities of other alkyne-containing compounds suggest promising avenues for investigation, particularly in the areas of enzyme inhibition, and antimicrobial and anticancer therapies. The synthetic protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing class of molecules. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to elucidate their structure-activity relationships and identify promising lead compounds for further development.

References

An In-depth Technical Guide to Potential Derivatives of Methyl hept-2-ynoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl hept-2-ynoate, a versatile acetylenic ester, presents a valuable scaffold for the synthesis of a diverse array of heterocyclic derivatives with significant potential in medicinal chemistry and drug discovery. The presence of the reactive alkyne and ester functionalities allows for a variety of chemical transformations, leading to the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of two principal classes of derivatives—pyrazoles and isoxazoles—originating from this compound. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate further research and development in this promising area. The alkyne functional group is a key feature in numerous pharmaceuticals, contributing to enhanced metabolic stability and target selectivity.[1]

I. Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound first requires its conversion to a β-keto ester, a key intermediate for cyclization with hydrazine derivatives.

Hydration of this compound to Methyl 3-oxoheptanoate

The critical first step is the hydration of the alkyne functionality in this compound to yield Methyl 3-oxoheptanoate. This transformation can be efficiently achieved using metal-catalyzed hydration methods, which offer high regioselectivity. Gold and mercury-catalyzed reactions are particularly effective for this purpose.[1][2][3][4][5] Gold catalysts, in particular, are known for their high activity in C-O bond formation.[6][7]

Experimental Protocol: Gold-Catalyzed Hydration

  • Materials: this compound, gold(I) catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6), solvent (e.g., Dioxane/Water mixture), standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a 10:1 mixture of dioxane and water.

    • Add the gold(I) catalyst (1-5 mol%).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 3-oxoheptanoate.

CatalystSolventTemperature (°C)Time (h)Yield (%)
Au(I) complexDioxane/H2O2518>90
HgSO4/H2SO4Acetone/H2O606~85

Table 1: Comparison of Catalytic Systems for the Hydration of this compound.

hydration_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction Gold-Catalyzed Hydration start->reaction quench Quench (NaHCO3) reaction->quench extract Extraction (Et2O) quench->extract dry Dry (Na2SO4) extract->dry purify Column Chromatography dry->purify product Methyl 3-oxoheptanoate purify->product

Caption: Experimental workflow for the gold-catalyzed hydration.

Cyclocondensation of Methyl 3-oxoheptanoate with Hydrazine

The resulting Methyl 3-oxoheptanoate can then undergo a classical Knorr pyrazole synthesis via cyclocondensation with hydrazine or its derivatives to yield substituted pyrazolones.[8][9]

Experimental Protocol: Pyrazole Synthesis

  • Materials: Methyl 3-oxoheptanoate, hydrazine hydrate, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve Methyl 3-oxoheptanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-butyl-3-methyl-1H-pyrazol-5(4H)-one.

Hydrazine DerivativeSolventTemperatureTime (h)Yield (%)
Hydrazine HydrateEthanolReflux5~88
PhenylhydrazineAcetic Acid100°C4~92

Table 2: Synthesis of Pyrazole Derivatives from Methyl 3-oxoheptanoate.

pyrazole_synthesis MHO Methyl 3-oxoheptanoate Reflux Reflux (4-6h) MHO->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Ethanol Ethanol (Solvent) Acetic Acid (Catalyst) Ethanol->Reflux Workup Solvent Removal & Recrystallization Reflux->Workup Pyrazole 5-butyl-3-methyl-1H-pyrazol-5(4H)-one Workup->Pyrazole isoxazole_synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alkyne This compound cycloaddition 1,3-Dipolar Cycloaddition alkyne->cycloaddition:f0 nitrile_oxide Benzonitrile Oxide (in situ generated) nitrile_oxide->cycloaddition:f0 isoxazole Methyl 5-butyl-3-phenylisoxazole-4-carboxylate cycloaddition->isoxazole

References

Methodological & Application

Synthesis of Methyl hept-2-ynoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hept-2-ynoate is a valuable intermediate in organic synthesis, utilized in the preparation of various complex molecules and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound. Two primary synthetic routes are presented: the esterification of hept-2-ynoic acid and the alkylation of 1-pentyne followed by carboxylation and esterification. This guide includes comprehensive, step-by-step methodologies, tabulated quantitative data for key reaction steps, and spectroscopic data for the final product to ensure reliable synthesis and characterization.

Introduction

The synthesis of α,β-acetylenic esters such as this compound is of significant interest due to their utility as versatile building blocks in organic chemistry. The electron-deficient triple bond, conjugated with the carbonyl group, makes these compounds susceptible to a variety of nucleophilic addition and cycloaddition reactions, enabling the construction of diverse molecular architectures. This application note details two robust and accessible methods for the laboratory-scale synthesis of this compound.

Physicochemical Properties of this compound

PropertyValue
CAS Number 18937-78-5
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Boiling Point 205.1 °C at 760 mmHg
Density 0.951 g/cm³
Refractive Index 1.440

Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are outlined below. The first involves the synthesis of the corresponding carboxylic acid followed by esterification, while the second builds the carbon skeleton through alkylation.

Route 1: Synthesis of Hept-2-ynoic Acid and Subsequent Fischer Esterification

This two-step approach first involves the synthesis of hept-2-ynoic acid from 1-pentyne via a Grignard reaction with carbon dioxide, followed by a classic Fischer esterification with methanol.

Reaction:

  • CH₃(CH₂)₃C≡CH + C₂H₅MgBr → CH₃(CH₂)₃C≡CMgBr + C₂H₆

  • CH₃(CH₂)₃C≡CMgBr + CO₂ → CH₃(CH₂)₃C≡CCO₂MgBr

  • CH₃(CH₂)₃C≡CCO₂MgBr + H₃O⁺ → CH₃(CH₂)₃C≡CCOOH + Mg(OH)Br

Experimental Protocol:

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Ethyl bromide

    • 1-Pentyne

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to prepare the Grignard reagent (ethylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

    • Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath.

    • Slowly add 1-pentyne dropwise to the Grignard solution. Ethane gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure the formation of the pentynylmagnesium bromide.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture with vigorous stirring. A white precipitate will form.

    • After the addition of dry ice is complete, allow the mixture to warm to room temperature.

    • Quench the reaction by slowly adding a cold solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hept-2-ynoic acid.

    • The crude acid can be purified by recrystallization or distillation under reduced pressure.

Reaction: CH₃(CH₂)₃C≡CCOOH + CH₃OH ⇌ CH₃(CH₂)₃C≡CCOOCH₃ + H₂O (in the presence of H₂SO₄)

Experimental Protocol:

  • Materials:

    • Hept-2-ynoic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the remaining acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by vacuum distillation.

Quantitative Data for Route 1

StepReactantsProductTypical YieldPurity
11-Pentyne, CO₂Hept-2-ynoic acid70-85%>95% after purification
2Hept-2-ynoic acid, MethanolThis compound80-95%>98% after distillation

Experimental Workflow

Synthesis_Workflow cluster_route1 Route 1: Esterification Pathway Pentyne 1-Pentyne Grignard_Formation Grignard Formation (EtMgBr) Pentyne->Grignard_Formation Carboxylation Carboxylation (CO₂) Grignard_Formation->Carboxylation Heptynoic_Acid Hept-2-ynoic Acid Carboxylation->Heptynoic_Acid Esterification Fischer Esterification (MeOH, H₂SO₄) Heptynoic_Acid->Esterification Purification1 Purification (Distillation) Esterification->Purification1 Final_Product1 This compound Purification1->Final_Product1

Caption: Workflow for the synthesis of this compound via the esterification pathway.

Spectroscopic Data of this compound

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
154.09C=O
89.65C≡C-COOCH₃
72.71-C≡C-CH₂-
52.33-OCH₃
29.39-CH₂-CH₂-CH₃
21.76-CH₂-CH₃
18.16-CH₂-CH₂-CH₂-
13.28-CH₃

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (alkyl)
~2240C≡C stretch
~1715C=O stretch (ester)
~1250C-O stretch
Mass Spectrometry (Electron Ionization)
m/zRelative IntensityAssignment
140Moderate[M]⁺
109High[M - OCH₃]⁺
81High[M - COOCH₃]⁺
53Moderate[C₄H₅]⁺

Conclusion

The synthetic protocols detailed in this application note provide reliable and reproducible methods for the preparation of this compound. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction. The provided quantitative data and spectroscopic information will aid researchers in the successful synthesis, purification, and characterization of this important synthetic intermediate. Careful handling of reagents and adherence to standard laboratory safety procedures are essential for the successful execution of these protocols.

Preparation of Methyl hept-2-ynoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Methyl hept-2-ynoate, a valuable intermediate in organic synthesis and drug discovery. The following methods are presented to furnish researchers, scientists, and drug development professionals with reliable procedures for the preparation of this compound.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both an ester and an alkyne, allows for a wide range of chemical transformations. This document outlines two primary synthetic routes for its preparation: the deprotonation of 1-pentyne followed by reaction with methyl chloroformate, and the Fischer esterification of hept-2-ynoic acid.

Data Presentation

The following table summarizes the quantitative data for the two primary preparation methods of this compound.

MethodKey ReagentsSolventReaction Time (approx.)Temperature (°C)Typical Yield (%)
Deprotonation of 1-Pentyne1-Pentyne, n-Butyllithium, Methyl ChloroformateTHF2-3 hours-78 to rt~80
Fischer EsterificationHept-2-ynoic Acid, Methanol, Sulfuric Acid (cat.)Methanol4-8 hoursReflux60-80

Experimental Protocols

Method 1: Synthesis of this compound via Deprotonation of 1-Pentyne

This protocol is adapted from a similar procedure for the synthesis of methyl but-2-ynoate.

Materials:

  • 1-Pentyne

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Methyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-pentyne (1.0 eq).

  • Dissolve the 1-pentyne in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation, forming the lithium pentynilide.

  • To this solution, add methyl chloroformate (1.0 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure this compound.

Method 2: Synthesis of this compound via Fischer Esterification

This is a general procedure for Fischer esterification, which is a reliable method for the synthesis of esters from carboxylic acids and alcohols.

Materials:

  • Hept-2-ynoic acid

  • Methanol (reagent grade, anhydrous is preferred)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve hept-2-ynoic acid (1.0 eq) in an excess of methanol (at least 10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizations

The following diagrams illustrate the experimental workflows for the two described synthetic methods.

experimental_workflow_1 start Start reagents 1-Pentyne + Anhydrous THF start->reagents deprotonation Deprotonation with n-BuLi at -78 °C reagents->deprotonation reaction Reaction with Methyl Chloroformate at -78 °C deprotonation->reaction workup Aqueous Workup (NH4Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying and Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via deprotonation of 1-pentyne.

experimental_workflow_2 start Start reagents Hept-2-ynoic Acid + Methanol + H2SO4 (cat.) start->reagents reflux Reflux reagents->reflux workup Neutralization with NaHCO3 reflux->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying and Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Application Notes and Protocols: Esterification of 2-Heptynoic Acid to Methyl 2-Heptynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-heptynoate is a valuable chemical intermediate widely utilized in the flavor and fragrance industry and as a versatile building block in organic synthesis.[1] Its unique structure, featuring a terminal alkyne and a methyl ester, makes it a strategic starting material for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. This document provides a detailed protocol for the synthesis of methyl 2-heptynoate from 2-heptynoic acid via Fischer-Speier esterification, a reliable and straightforward method for producing esters.

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[5]

Applications in Research and Drug Development

Methyl 2-heptynoate serves as a key precursor for introducing the heptynoate functional group into larger, more complex molecules. In drug development, the incorporation of alkyne-containing fragments is a common strategy for several reasons:

  • Bioorthogonal Chemistry: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific labeling of biomolecules.

  • Metabolic Stability: The introduction of a methyl group can enhance the metabolic stability of a drug candidate.

  • Structural Rigidity: The linear geometry of the alkyne can introduce conformational constraints into a molecule, which can be crucial for binding to a biological target.

  • Prostaglandin Synthesis: While direct synthesis of prostaglandins from methyl 2-heptynoate is not the primary route, acetylenic esters are important intermediates in the synthesis of various prostaglandin analogues.[6][7] Prostaglandins are a class of potent, hormone-like substances with a wide range of physiological effects, and their synthetic analogues are used in various therapeutic areas.

Experimental Protocol: Fischer Esterification of 2-Heptynoic Acid

This protocol details the synthesis of methyl 2-heptynoate from 2-heptynoic acid using methanol as the alcohol and sulfuric acid as the catalyst.

Materials:

  • 2-Heptynoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptynoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of methanol (approximately 65 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Evaporation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude methyl 2-heptynoate.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain the pure methyl 2-heptynoate.

Quantitative Data

ParameterValue/RangeNotes
Reactants
2-Heptynoic Acid1 equivalent
Anhydrous Methanol>10 equivalentsActs as both reactant and solvent.
Catalyst
Concentrated H₂SO₄1-5 mol%Other strong acids like HCl or p-toluenesulfonic acid can also be used.
Reaction Conditions
Temperature~65 °C (Reflux)Boiling point of methanol.
Reaction Time2-4 hoursMonitor by TLC or GC for completion.
Expected Yield >90%Based on analogous Fischer esterification reactions.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 1. Mix 2-Heptynoic Acid and Methanol Catalyst 2. Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux 3. Heat to Reflux (~65°C, 2-4h) Catalyst->Reflux Evaporation1 4. Remove Excess Methanol Reflux->Evaporation1 Extraction 5. Dissolve in Ether & Wash Evaporation1->Extraction Drying 6. Dry with Na₂SO₄ Extraction->Drying Evaporation2 7. Remove Ether Drying->Evaporation2 Distillation 8. Vacuum Distillation Evaporation2->Distillation Product Pure Methyl 2-Heptynoate Distillation->Product

Caption: Workflow for the synthesis of methyl 2-heptynoate.

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Carboxylic Acid B Protonated Carbonyl A->B H⁺ D Tetrahedral Intermediate B->D C Methanol C->D E Protonated Tetrahedral Intermediate D->E F Protonated Ester E->F G Water E->G H Ester F->H I H⁺ F->I

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes: Synthesis of Methyl Hept-2-ynoate via Alkylation of Methyl Propiolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl hept-2-ynoate (CAS No: 18937-78-5) is an acetylenic ester recognized for its characteristic fruity odor, which has led to its use as a flavoring and fragrance agent. In the realms of research and drug development, it serves as a versatile chemical intermediate and building block for the synthesis of more complex organic molecules, including heterocycles and other pharmacologically relevant compounds. Its structure, featuring a reactive alkyne and an ester functional group, allows for a variety of chemical transformations.

Synthetic Strategy

The protocol outlined below describes a robust and widely applicable method for the synthesis of this compound. The strategy is based on the alkylation of a terminal alkyne. The process involves the deprotonation of methyl propiolate using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to form a lithium acetylide intermediate. This nucleophilic intermediate is then reacted with 1-bromobutane in an SN2 reaction to form the carbon-carbon bond, yielding the desired product. This method is highly effective for creating internal alkynes from terminal ones. The reaction is conducted at low temperatures (-78 °C) to ensure selectivity and minimize side reactions.

Synthesis Workflow

SynthesisWorkflow reagents Reagent Preparation setup Reaction Setup (Inert Atmosphere, -78 °C) reagents->setup Load Flask deprotonation Deprotonation (LDA Formation & Acetylide Generation) setup->deprotonation Add n-BuLi then Propiolate alkylation Alkylation (Addition of 1-Bromobutane) deprotonation->alkylation Add R-X quench Reaction Quench (aq. NH4Cl) alkylation->quench Warm & Quench workup Aqueous Work-up & Extraction quench->workup Phase Separation purification Purification (Distillation) workup->purification Isolate Crude product This compound purification->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

1. Materials and Reagents

This protocol is based on general procedures for the alkylation of terminal alkynes.[1][2][3] All reagents should be of high purity and solvents should be anhydrous where specified.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
DiisopropylamineC₆H₁₅N101.194.6 mL33.01.1
n-Butyllithium (n-BuLi)C₄H₉Li64.0613.2 mL33.01.1
Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Methyl PropiolateC₄H₄O₂84.072.6 mL30.01.0
1-BromobutaneC₄H₉Br137.023.2 mL30.01.0
Ammonium Chloride (sat. aq.)NH₄Cl53.4950 mL--
Diethyl Ether(C₂H₅)₂O74.12150 mL--
Magnesium Sulfate (anhyd.)MgSO₄120.37~10 g--

2. Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (or syringe pump)

  • Low-temperature thermometer

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Dry ice/acetone bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (short path or fractional, depending on purity needs)

3. Procedure

a. Reaction Setup and LDA Formation

  • Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Maintain a positive pressure of nitrogen throughout the reaction.

  • To the flask, add 100 mL of anhydrous THF and diisopropylamine (4.6 mL, 33.0 mmol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.0 mmol) dropwise via syringe to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to allow for the complete formation of LDA.

b. Deprotonation of Methyl Propiolate

  • In a separate, dry flask, prepare a solution of methyl propiolate (2.6 mL, 30.0 mmol) in 20 mL of anhydrous THF.

  • Add the methyl propiolate solution dropwise via syringe to the LDA solution at -78 °C over 20 minutes.

  • Stir the mixture for 1 hour at -78 °C. Formation of the lithium acetylide should occur during this time.

c. Alkylation

  • Add 1-bromobutane (3.2 mL, 30.0 mmol) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

d. Work-up and Extraction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.

  • Separate the organic layer. Wash the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

e. Purification

  • Purify the crude residue by vacuum distillation to yield this compound as a colorless liquid.

Data Summary and Characterization

Product Characteristics

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless Liquid
Boiling Point ~205 °C at 760 mmHg
Density ~0.951 g/cm³
Refractive Index ~1.440

Note: Physical properties are based on available literature data for this compound.

Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl ester protons (~3.7 ppm), methylene protons adjacent to the alkyne (~2.3 ppm, triplet), other methylene protons in the butyl chain, and the terminal methyl group (~0.9 ppm, triplet).
¹³C NMR Signals for the ester carbonyl carbon (~154 ppm), the two alkyne carbons (~70-90 ppm), the ester methyl carbon (~52 ppm), and the four carbons of the butyl chain.
IR (Infrared) Characteristic C≡C stretch (weak) around 2250 cm⁻¹, C=O stretch around 1715 cm⁻¹, and C-O stretch around 1250 cm⁻¹.

References

Application Notes and Protocols: Methyl Hept-2-ynoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl hept-2-ynoate (CAS: 18937-78-5) is a valuable and versatile building block in organic synthesis.[1] As an activated alkyne, its structure, featuring an electron-withdrawing methyl ester group conjugated with a carbon-carbon triple bond, makes it a reactive substrate for a variety of chemical transformations. This reactivity allows for the construction of complex molecular architectures, positioning it as a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for its use in key synthetic transformations.

Application 1: Synthesis of Substituted Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are prominent scaffolds in many pharmaceutically active compounds, exhibiting a wide range of biological activities.[3][4] this compound serves as an excellent precursor for the synthesis of highly substituted pyrazoles through a [3+2] cycloaddition reaction with hydrazine derivatives.[5]

General Reaction Scheme:

The reaction proceeds via a cyclocondensation reaction between this compound and a hydrazine (such as phenylhydrazine) to yield the corresponding pyrazole derivative.

Quantitative Data: Synthesis of 1-Phenyl-5-butyl-3-methyl-1H-pyrazole
Reactant 1Reactant 2SolventCatalyst/ConditionsProductYield (%)
This compoundPhenylhydrazineEthanolAcetic Acid (catalytic), Reflux1-Phenyl-5-butyl-3-methyl-1H-pyrazole~85-95% (representative)

Note: Yields are representative for this class of reaction and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of 1-Phenyl-5-butyl-3-methyl-1H-pyrazole
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.40 g, 10 mmol) and absolute ethanol (40 mL).

  • Reagent Addition: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) followed by 3-4 drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure pyrazole derivative.

Visualization: Pyrazole Synthesis Workflow

G cluster_workflow Workflow for Pyrazole Synthesis A 1. Dissolve this compound in Ethanol B 2. Add Phenylhydrazine & Acetic Acid A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Evaporate Solvent C->D E 5. Extraction with Diethyl Ether D->E F 6. Aqueous Work-up (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Pyrazole Product H->I

Caption: Step-by-step workflow for the synthesis of pyrazoles.

Application 2: Synthesis of β-Keto Esters

β-Keto esters are fundamental building blocks in organic chemistry, widely used in the synthesis of natural products and pharmaceuticals due to the versatile reactivity of their 1,3-dicarbonyl moiety.[6][7] this compound can be readily converted to its corresponding β-keto ester, methyl 3-oxoheptanoate, via acid-catalyzed hydration of the alkyne.

General Reaction Scheme:

The hydration of the alkyne follows Markovnikov's rule, where the addition of water across the triple bond, catalyzed by a mercury(II) salt and a strong acid, yields an enol intermediate that tautomerizes to the more stable keto form.

Quantitative Data: Synthesis of Methyl 3-oxoheptanoate
ReactantSolventCatalyst/ConditionsProductYield (%)
This compoundAqueous AcetoneHgSO₄, H₂SO₄Methyl 3-oxoheptanoate~70-80% (representative)

Note: Yields are representative for this class of reaction. Modern, mercury-free methods using gold or platinum catalysts can also be employed.

Experimental Protocol: Synthesis of Methyl 3-oxoheptanoate
  • Reaction Setup: In a 100 mL three-neck round-bottom flask fitted with a dropping funnel, thermometer, and magnetic stirrer, prepare a solution of 10% aqueous sulfuric acid (25 mL).

  • Catalyst Addition: Add mercury(II) sulfate (HgSO₄, 0.5 g) to the acid solution and stir until dissolved.

  • Reagent Addition: Heat the solution to 60°C. Add a solution of this compound (2.80 g, 20 mmol) in acetone (15 mL) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature between 60-65°C.

  • Reaction: After the addition is complete, continue stirring at 60°C for an additional 2-3 hours until TLC indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of solid sodium carbonate until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude methyl 3-oxoheptanoate can be purified by vacuum distillation to yield the final product.

Visualization: Synthesis of β-Keto Ester from this compound

G Start This compound Intermediate Enol Intermediate (unstable) Start->Intermediate Hydration Catalyst HgSO₄ / H₂SO₄ Aqueous Acetone Catalyst->Intermediate Product Methyl 3-oxoheptanoate (β-Keto Ester) Intermediate->Product Keto-Enol Tautomerization Tautomerization Tautomerization Tautomerization->Product

Caption: Reaction pathway for the hydration of this compound.

Summary of Synthetic Utility

This compound is a precursor to a diverse range of chemical structures. Its utility extends beyond the examples provided, with potential applications in organocatalytic reactions, cycloadditions, and as a key fragment in the total synthesis of complex natural products.[1][8][9][10]

Visualization: Logical Relationships of this compound Derivatives

G cluster_products Potential Product Classes A This compound B Pyrazoles & Other Heterocycles A->B [3+2] Cycloaddition C β-Keto Esters A->C Hydration D α,β-Unsaturated Esters (via reduction) A->D Partial Hydrogenation E Complex Molecules & Natural Products B->E C->E D->E

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for Chemical Reactions Involving Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is a versatile chemical intermediate with applications in the synthesis of complex organic molecules, including those with potential pharmacological activity. Its structure, featuring an activated triple bond conjugated to an ester group, allows for a variety of chemical transformations. These application notes provide detailed protocols and data for several key reactions involving this compound, intended to serve as a practical guide for laboratory researchers.

I. Reduction of this compound

The selective reduction of the alkyne functionality in this compound provides access to either the corresponding (Z)-alkene or the fully saturated ester, both of which are valuable synthetic intermediates.

A. Partial Hydrogenation to (Z)-Methyl hept-2-enoate (Lindlar Reduction)

Partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, allows for the stereoselective synthesis of the cis-alkene.[1][2][3][4][5][6]

Experimental Protocol:

  • Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate, 50 mg per 1 mmol of alkyne) in methanol (10 mL per 1 mmol of alkyne).

  • Reaction Setup: Add this compound (1 mmol) to the catalyst suspension.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (Z)-Methyl hept-2-enoate. Further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data:

ReactantProductCatalystSolventTime (h)Yield (%)Reference
This compound(Z)-Methyl hept-2-enoateLindlar's CatalystMethanol2-4>95[5]

Reaction Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A This compound E Stirring at RT A->E B Lindlar's Catalyst B->E C Methanol C->E D H2 Atmosphere D->E F Filtration E->F Reaction Completion G Concentration F->G H (Z)-Methyl hept-2-enoate G->H

Workflow for Lindlar Reduction of this compound
B. Complete Hydrogenation to Methyl heptanoate

Complete reduction to the corresponding alkane can be achieved using a more active catalyst like palladium on carbon.[7][8][9]

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (10 mg, 1 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by GC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain Methyl heptanoate.

Quantitative Data:

ReactantProductCatalystSolventPressure (psi)Time (h)Yield (%)Reference
This compoundMethyl heptanoate10% Pd/CEthanol504-6>98[8]

II. Cycloaddition Reactions

The electron-deficient triple bond of this compound makes it a good substrate for various cycloaddition reactions, leading to the formation of heterocyclic compounds.

A. [3+2] Cycloaddition with Azides (Huisgen Cycloaddition)

The reaction of this compound with azides provides a straightforward route to substituted 1,2,3-triazoles. This reaction can be performed thermally or, more efficiently, using copper(I) catalysis (CuAAC or "Click Chemistry").[2][10][11][12][13][14][15][16][17][18]

Experimental Protocol (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Reaction Setup: In a vial, dissolve this compound (1 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in water (1 mL).

  • Reducing Agent: To the copper sulfate solution, add sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the triazole product.

Quantitative Data:

AlkyneAzideCatalystSolventTime (h)Yield (%)Reference
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)12-2485-95[12]

Reaction Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product A This compound F Stirring at RT A->F B Benzyl Azide B->F C CuSO4.5H2O C->F D Sodium Ascorbate D->F E t-BuOH/H2O E->F G 1,2,3-Triazole Derivative F->G Cycloaddition

Workflow for CuAAC Reaction of this compound
B. Synthesis of Pyrazoles from Hydrazines

The condensation of this compound with hydrazine or its derivatives is a classical method for the synthesis of pyrazoles.[1][9][19][20][21][22][23][24][25]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pyrazole derivative.

Quantitative Data:

AlkyneReagentSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundHydrazine HydrateEthanolReflux6-1270-85[1]

III. Nucleophilic Addition Reactions

The electron-withdrawing ester group polarizes the triple bond of this compound, making it susceptible to nucleophilic attack at the C3 position (Michael addition).

A. Aza-Michael Addition of Amines

Secondary amines, such as piperidine, can add to the triple bond of this compound to form enamine products.[5][26][27]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as acetonitrile (5 mL).

  • Reagent Addition: Add piperidine (1.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the formation of the enamine product by GC-MS or NMR spectroscopy.

  • Purification: Upon completion, remove the solvent and excess amine under reduced pressure. The product can be purified by distillation or chromatography if necessary.

Quantitative Data:

AlkyneNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundPiperidineAcetonitrile25-502-680-90[27]
B. Thia-Michael Addition of Thiols

Thiols can undergo conjugate addition to this compound, often facilitated by a base or an organocatalyst, to yield β-thioalkenyl esters.[28][29][30][31]

Experimental Protocol (Organocatalyzed):

  • Reaction Setup: In a vial, dissolve this compound (1 mmol) and thiophenol (1.2 mmol) in dichloromethane (5 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable organocatalyst, such as a chiral thiourea derivative (e.g., 1-2 mol%).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring and Purification: Monitor the reaction by TLC. Once complete, the product can be isolated by direct evaporation of the solvent and purification by column chromatography.

Quantitative Data:

AlkyneNucleophileCatalystSolventTime (h)Yield (%)Reference
This compoundThiophenolThiourea CatalystDichloromethane4-8>90[29]

IV. Other Important Reactions

A. Epoxidation

The triple bond of this compound can be epoxidized, although this reaction is less common than the epoxidation of alkenes. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be used.[27][32][33][34][35][36][37]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 mmol) in a chlorinated solvent like dichloromethane (10 mL).

  • Reagent Addition: Add m-CPBA (1.2 mmol) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Wash the organic layer with sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

B. Baylis-Hillman Reaction

In the presence of a nucleophilic catalyst (e.g., DABCO), this compound can react with aldehydes in a Baylis-Hillman type reaction, though this is more challenging with alkynoates compared to acrylates.[3][4][38][39][40]

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1 mmol), benzaldehyde (1.5 mmol), and DABCO (0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture at 80-100 °C for several days.

  • Monitoring and Purification: Monitor the reaction by GC. After cooling, the product can be isolated and purified by column chromatography.

Disclaimer: The experimental protocols provided are based on established chemical principles and literature precedents for similar compounds. Yields and reaction times are indicative and may vary. Researchers should always perform reactions with appropriate safety precautions and optimize conditions for their specific needs. No information on signaling pathways involving this compound was identified in the literature search.

References

Application Notes and Protocols for Nucleophilic Addition Reactions to Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is an α,β-alkynoic ester, a class of compounds that serves as a versatile building block in organic synthesis. The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the construction of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The primary reaction pathway is a conjugate or Michael addition, leading to the formation of β-substituted α,β-unsaturated esters. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions.

Applications in Drug Discovery and Development

While specific applications of this compound derivatives in drug development are not extensively documented, the products of nucleophilic addition to this substrate belong to classes of compounds with known biological activities.

  • β-Enamino Esters: The addition of primary and secondary amines to this compound yields β-enamino esters. These compounds are valuable intermediates in the synthesis of a variety of heterocyclic compounds, β-amino acids, and peptides.[1] β-Enamino carbonyl compounds have been explored for their potential in developing novel therapeutic agents.[2]

  • Vinyl Sulfides: The reaction with thiols produces vinyl sulfides. These moieties are present in a range of biologically active molecules and are utilized as key intermediates in the synthesis of various organic compounds.[3]

  • Carbon-Carbon Bond Formation: The addition of organocuprates and enolates allows for the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including natural products and their analogs which may possess pharmacological properties.[4][5]

The functionalized alkenes resulting from these additions can be further elaborated, making them attractive starting materials for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for performing and analyzing a nucleophilic addition reaction to this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_purification Isolation & Purification cluster_analysis Product Characterization start Dissolve this compound and Nucleophile in Solvent reagents Add Catalyst/Base (if required) start->reagents conditions Set Reaction Temperature and Stir reagents->conditions tlc Monitor by TLC/GC-MS conditions->tlc workup Aqueous Work-up tlc->workup Upon Completion extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

References

Application Notes and Protocols for Cycloaddition Reactions of Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate is a versatile acetylenic ester that serves as a valuable building block in organic synthesis. Its electron-deficient triple bond makes it an excellent dipolarophile and dienophile for various cycloaddition reactions, providing access to a diverse range of heterocyclic and carbocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for key cycloaddition reactions involving this compound, including 1,3-dipolar cycloadditions for the synthesis of pyrazoles and triazoles, and Diels-Alder reactions.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile.[1] this compound, with its activated alkyne, is an excellent dipolarophile for these transformations.

A. Synthesis of Pyrazoles via Reaction with Hydrazines

The reaction of α,β-alkynyl esters with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of heterocycles with a wide range of pharmacological activities.[2][3] This reaction is analogous to the Knorr pyrazole synthesis, which traditionally uses β-dicarbonyl compounds.[2][3]

Reaction Principle: The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkyne, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines can be influenced by steric and electronic factors.

General Experimental Protocol: Synthesis of 5-Butyl-1H-pyrazol-3(2H)-one

This protocol is adapted from the general Knorr-type synthesis of pyrazolones from β-ketoesters and hydrazines.[3][4]

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Heating mantle

    • Filtration apparatus

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add ethanol (5 mL) to dissolve the ester.

    • Add hydrazine hydrate (2.0 mmol, 2.0 equiv) to the solution.[5]

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water to the flask to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation:

DipolarophileHydrazineProductSolventCatalystYield (%)Reference
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one1-PropanolAcetic acid~79[4]
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneEthanolAcetic acidHigh[3]
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed cycloaddition of azides and terminal alkynes is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles.[6][7] Although this compound is an internal alkyne, this reaction is included as a key application for terminal alkyne analogues and for its importance in drug development. For the purpose of this protocol, we will consider the reaction of a terminal alkyne with a similar chain length, hept-1-yne, as a representative example.

Reaction Principle: The Cu(I) catalyst activates the terminal alkyne, facilitating a stepwise cycloaddition with the azide to exclusively form the 1,4-regioisomer of the triazole product.[8]

General Experimental Protocol: Synthesis of 1-Benzyl-4-pentyl-1H-1,2,3-triazole

This protocol is based on standard CuAAC procedures.[6][9]

  • Materials:

    • Hept-1-yne (as an analogue for a terminal version of the alkyne)

    • Benzyl azide

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol/Water (1:1) solvent mixture

    • Schlenk tube or vial with a septum

    • Magnetic stirrer

  • Procedure:

    • In a Schlenk tube, dissolve hept-1-yne (1.0 mmol, 1.0 equiv) and benzyl azide (1.2 mmol, 1.2 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in water (1 mL).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation:

The following table shows representative yields for CuAAC reactions with various alkynes.

AlkyneAzideCatalyst SystemSolventYield (%)Reference
PhenylacetyleneBenzyl azideCuI (1 mol%), Et₃NCyrene™96[10]
Propargyl alcoholFluorogenic azideCuSO₄, THPTA, Sodium ascorbateBufferHigh[9]
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatQuantitative[7]
C. [3+2] Cycloaddition with Nitrones

The reaction of nitrones with alkynes is a valuable method for synthesizing isoxazolines, which are precursors to important 1,3-aminoalcohols.[11][12]

Reaction Principle: This is a 1,3-dipolar cycloaddition where the nitrone acts as the 1,3-dipole. The regioselectivity is governed by frontier molecular orbital interactions between the nitrone and the alkyne.[11]

General Experimental Protocol: Synthesis of Isoxazoline Derivatives

This is a general procedure for the cycloaddition of a nitrone with an alkyne.[12][13]

  • Materials:

    • This compound

    • N-Benzyl-C-phenylnitrone

    • Toluene or other suitable aprotic solvent

    • Round-bottom flask with reflux condenser

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) and N-benzyl-C-phenylnitrone (1.0 mmol, 1.0 equiv) in dry toluene (10 mL).

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

NitroneDipolarophileCatalyst/ConditionsProductYield (%)Reference
Various nitronesYnonesSc(OTf)₃(2,3-Dihydroisoxazol-4-yl) ketonesModerate to good[13]
C-Phenyl-N-methylnitroneBaylis-Hillman adductThermalIsoxazolidineNot specified[11]

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Electron-deficient alkynes like this compound can act as dienophiles in these reactions, particularly with electron-rich dienes.

Reaction Principle: The reaction involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile. The regioselectivity with unsymmetrical dienes is predictable based on the electronic nature of the substituents.

General Experimental Protocol: Diels-Alder Reaction with Furan

Furan can act as a diene in Diels-Alder reactions, although the reaction is often reversible.[14][15]

  • Materials:

    • This compound

    • Furan (freshly distilled)

    • Sealed tube or high-pressure reactor

    • Toluene

    • Lewis acid catalyst (optional, e.g., ZnCl₂)

  • Procedure:

    • To a thick-walled sealed tube, add this compound (1.0 mmol, 1.0 equiv) and a significant excess of furan (e.g., 10 equiv).

    • Add dry toluene (5 mL).

    • (Optional) Add a Lewis acid catalyst if required to promote the reaction.

    • Seal the tube and heat the mixture (e.g., to 80-150 °C).

    • Monitor the reaction by NMR spectroscopy or GC-MS.

    • After cooling, carefully open the tube and remove the solvent and excess furan under reduced pressure.

    • Purify the resulting cycloadduct by column chromatography.

Data Presentation:

Specific yield data for the Diels-Alder reaction of this compound is not available in the search results. The following table provides data for a related system.

DieneDienophileConditionsProductYield (%)Reference
Furan-tethered methylenecyclopropane(Intramolecular)CHCl₃, 80 °C, 3hTricyclic adduct98[16]

Visualizations

Reaction Mechanisms and Workflows

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 This compound S1 Michael Addition R1->S1 R2 Hydrazine Hydrate R2->S1 S2 Intramolecular Cyclization S1->S2 Intermediate S3 Dehydration S2->S3 Intermediate P1 5-Butyl-1H-pyrazol-3(2H)-one S3->P1

Caption: Knorr-type pyrazole synthesis mechanism.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1 Terminal Alkyne S1 Formation of Cu-acetylide R1->S1 R2 Azide S2 Coordination of Azide R2->S2 Cat Cu(I) Catalyst Cat->S1 S1->S2 S3 Cycloaddition S2->S3 S4 Protonolysis S3->S4 S4->Cat Regeneration P1 1,4-Disubstituted 1,2,3-Triazole S4->P1

Caption: Simplified catalytic cycle for CuAAC.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for cycloadditions.

Conclusion

This compound is a valuable substrate for a variety of cycloaddition reactions, enabling the synthesis of diverse heterocyclic and carbocyclic compounds. The protocols and data presented herein, based on established methodologies for similar compounds, provide a solid foundation for researchers to explore the synthetic utility of this alkyne. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and selectivities. These cycloaddition strategies are highly relevant to the fields of medicinal chemistry and drug development for the generation of novel molecular entities with potential therapeutic applications.

References

Application of Methyl hept-2-ynoate in Fragrance Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate, also known by its synonyms methyl heptine carbonate and methyl 2-octynoate, is a versatile aroma chemical prized in the fragrance industry for its potent and distinctive olfactory profile. It imparts a powerful green, leafy, and slightly floral scent, often described as reminiscent of violet leaves, cucumber, and melon.[1][2][3] This application note provides a comprehensive overview of its use in fragrance development, including its physicochemical properties, application protocols, and safety considerations.

Physicochemical and Olfactory Properties

This compound is a colorless to pale yellow liquid with a strong, characteristic odor that is floral and green-like when diluted. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol [4]
CAS Number 111-12-6 (for Methyl 2-octynoate)[3]
Boiling Point 217-220 °C @ 760 mmHg
Density 0.919-0.924 g/cm³
Vapor Pressure 0.255 mmHg @ 25°C (for Methyl 2-heptynoate)[5]
Flash Point 89 °C[4]
Solubility Soluble in most fixed oils; slightly soluble in propylene glycol; insoluble in water and glycerin.
Odor Threshold 25 ppb (0.0000025 %) for Folione® (a trade name)[4]

Applications in Fragrance Development

This compound is a key component for creating fresh, green, and floral notes in a wide array of scented products. Its high impact allows for its use at low concentrations to achieve significant effects.

Typical applications include:

  • Fine Fragrances: Used to add a vibrant, green top note to perfumes and colognes, providing a modern and sparkling quality.[1]

  • Personal Care Products: Incorporated into soaps, shampoos, lotions, and shower gels to impart a fresh and clean scent.[1]

  • Home Fragrance: Utilized in candles, air fresheners, and detergents for its refreshing and natural aroma.[1]

Blending Properties:

This compound blends well with a variety of other fragrance materials, including:

  • Fruity notes: Enhances the naturalness of apple, pear, and melon accords.

  • Floral notes: Complements and modernizes floral compositions, particularly those with violet, jasmine, and lily-of-the-valley characteristics.

  • Woody notes: Provides a fresh, green contrast to earthy and woody scents.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

While various synthetic routes exist, a common laboratory-scale method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid.

Materials:

  • Hept-2-ynoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve hept-2-ynoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Hept-2-ynoic_Acid Hept-2-ynoic Acid Esterification Fischer Esterification (Reflux) Hept-2-ynoic_Acid->Esterification Methanol Anhydrous Methanol Methanol->Esterification H2SO4 Sulfuric Acid (catalyst) H2SO4->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Vacuum Distillation Workup->Purification Methyl_hept-2-ynoate This compound Purification->Methyl_hept-2-ynoate

Synthesis Workflow for this compound
Incorporation into a Fragrance Base

This protocol outlines a general procedure for incorporating this compound into a simple fragrance accord.

Materials:

  • This compound (1% solution in a suitable solvent like dipropylene glycol)

  • Other fragrance raw materials (e.g., essential oils, other aroma chemicals)

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Digital scale

Procedure:

  • Preparation of the Concentrate: Weigh and combine all fragrance raw materials, except for the this compound solution, in a glass beaker according to the desired formulation. Stir gently until a homogenous solution is obtained.

  • Addition of this compound: Carefully add the 1% solution of this compound drop by drop to the fragrance concentrate while stirring. Due to its potency, it is crucial to add it in small increments and evaluate the scent profile at each step.

  • Maturation: Allow the fragrance concentrate to mature for at least 48 hours in a cool, dark place. This allows the different components to blend and harmonize.

  • Dilution: Dilute the matured concentrate with perfumer's alcohol to the desired final concentration (e.g., Eau de Toilette, Eau de Parfum).

  • Maceration and Filtration: Let the final fragrance macerate for a few weeks to further develop the scent. After maceration, chill the solution and filter it to remove any precipitates.

Fragrance_Development_Workflow Concept Fragrance Concept (e.g., 'Green Floral') Formulation Base Formulation (Florals, Musks, etc.) Concept->Formulation Addition Incorporate this compound (1% solution) Formulation->Addition Evaluation1 Olfactory Evaluation Addition->Evaluation1 Adjustment Adjust Concentration Evaluation1->Adjustment Refine Maturation Maturation of Concentrate (48+ hours) Evaluation1->Maturation Accept Adjustment->Addition Dilution Dilution in Alcohol Maturation->Dilution Maceration Maceration & Filtration Dilution->Maceration Final_Product Final Fragrance Maceration->Final_Product

Fragrance Development Workflow

Safety and Regulatory Information

This compound is classified as a fragrance allergen and its use is restricted by the International Fragrance Association (IFRA). It is a dermal sensitizer, and its concentration in consumer products is limited to prevent skin reactions. Researchers and formulators must adhere to the latest IFRA standards for safe use levels in different product categories.

IFRA Restriction Limits for Methyl heptine carbonate (synonym):

Product CategoryMaximum Use Level (%)
Category 1: Lip Products0.0085
Category 2: Deodorants and Antiperspirants0.0025
Category 3: Products applied to the face/body using fingertips0.051
Category 4: Fine Fragrances0.047
Category 5A: Body Lotions0.012
Category 5B: Face Moisturizers0.012

(Note: This is a partial list. Refer to the latest IFRA Standards for a complete list of categories and restrictions.)

Olfactory Signaling Pathway

The perception of fragrances like this compound begins with the interaction of the odorant molecules with olfactory receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway Odorant This compound (Odorant Molecule) Receptor Olfactory Receptor Neuron (in Nasal Epithelium) Odorant->Receptor Binding Binding to G-protein coupled receptor (GPCR) Receptor->Binding Activation Activation of Adenylyl Cyclase Binding->Activation cAMP Increase in cyclic AMP (cAMP) Activation->cAMP Ion_Channel Opening of Ion Channels cAMP->Ion_Channel Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Signal_Transmission Signal Transmission to Olfactory Bulb Depolarization->Signal_Transmission Brain Processing in Olfactory Cortex (Brain) Signal_Transmission->Brain Perception Perception of 'Green' Scent Brain->Perception

General Olfactory Signaling Pathway

Conclusion

This compound is a powerful and versatile ingredient in the perfumer's palette. Its distinctive green and floral character allows for the creation of novel and refreshing fragrance experiences. A thorough understanding of its properties, along with adherence to safety and regulatory guidelines, is essential for its successful and responsible application in fragrance development.

References

Application Notes and Protocols for Methyl hept-2-ynoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hept-2-ynoate (CAS 18937-78-5) is an organic compound classified as an alkyne and an ester.[1] It is a colorless to pale yellow liquid characterized by a fruity odor, suggesting its potential for use as a flavoring agent in various food, beverage, and pharmaceutical applications.[1][2] This document provides a summary of its known properties and presents detailed, generalized protocols for its evaluation and application as a novel flavoring ingredient. It is important to note that while it is used as a flavoring agent, comprehensive public data on its sensory profile and specific use cases are limited.[2] Therefore, the following protocols are based on standard methodologies for the assessment of flavoring agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, formulation, and for predicting its behavior in different systems.

PropertyValueReference
CAS Number 18937-78-5[1][2][3]
Molecular Formula C₈H₁₂O₂[1][2][3]
Molecular Weight 140.18 g/mol [2][3][4]
Synonyms 2-Heptynoic acid, methyl ester; Methyl 2-heptynate[1][2][3]
Appearance Colorless liquid[2]
Odor Fruity[1][2]
Boiling Point 205.1°C at 760 mmHg[2]
Flash Point 76.9°C[2]
Density 0.951 g/cm³[2]
Refractive Index 1.44[2]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1][1]

Regulatory and Safety Information

As of the latest review of publicly available data, this compound does not have a designated FEMA (Flavor and Extract Manufacturers Association) number, nor has it been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). While it is considered safe for use in food and has been approved by the FDA as a food additive, it is recommended to handle it with care as it may cause irritation to the skin, eyes, and respiratory system.[2] For any application in food or pharmaceutical products, a thorough safety and regulatory assessment is mandatory.

Application Notes

Given its characteristic fruity aroma, this compound holds potential for use in a variety of products:

  • Beverages: Its fruity notes could enhance the flavor profile of fruit juices, soft drinks, and flavored waters.

  • Confectionery: It may be used in hard candies, gummies, and chewing gum to impart a distinct fruity taste.

  • Baked Goods: The compound could be incorporated into fillings for pastries or used to add a fruity nuance to cakes and cookies.

  • Pharmaceuticals: In drug development, it could serve as a flavoring agent to mask unpleasant tastes in oral formulations, improving patient compliance.

When formulating with this compound, consider the following:

  • Dosage: Due to its likely potency as a flavor compound, start with very low concentrations (in the parts-per-million range) and optimize based on sensory evaluation.

  • Solubility: Due to its limited water solubility, it may be necessary to use a suitable solvent or emulsification system for aqueous applications.[1]

  • Stability: The stability of the compound to heat, light, and pH changes within the final product matrix should be evaluated to ensure flavor consistency throughout the product's shelf life.

Experimental Protocols

The following are detailed protocols for the sensory and analytical evaluation of this compound.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps to characterize the sensory profile of this compound.

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

Materials:

  • This compound

  • Odorless solvent (e.g., propylene glycol, ethanol)

  • Deionized water or other neutral base for tasting

  • Glass vials with caps

  • Graduated pipettes

  • Sensory evaluation booths

  • Data collection software

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe perceptions.

    • Train the panel over several sessions to develop a consensus vocabulary for the aroma and flavor attributes of this compound. Provide a range of reference standards for different fruity, floral, and chemical notes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions at varying concentrations (e.g., 1, 5, 10 ppm) in the neutral base (e.g., sugar water for flavor, deionized water for aroma).

    • Present samples in coded, identical containers to blind the panelists.

  • Evaluation:

    • Panelists individually evaluate the samples in a controlled sensory booth environment.

    • For aroma, panelists sniff the headspace of the sample.

    • For flavor, panelists take a small sip, hold it in their mouth, and then expectorate.

    • Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Data Analysis:

    • Collect and compile the intensity ratings from all panelists.

    • Perform statistical analysis (e.g., ANOVA, PCA) to determine significant differences between concentrations and to visualize the sensory profile.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Vocab Vocabulary Development Panel->Vocab Sample Sample Preparation (Dilutions) Vocab->Sample Eval Individual Panelist Evaluation Sample->Eval Rate Rate Attribute Intensity Eval->Rate Data Data Collection Rate->Data Stats Statistical Analysis (ANOVA, PCA) Data->Stats Profile Generate Sensory Profile Stats->Profile

Caption: Workflow for Quantitative Descriptive Analysis.

Protocol 2: Stability Assessment in a Beverage Matrix

This protocol provides a method to assess the stability of this compound in a model beverage system.

Objective: To determine the impact of storage time and temperature on the concentration of this compound in a liquid matrix.

Materials:

  • This compound

  • Model beverage system (e.g., 10% sugar solution with citric acid at pH 3.5)

  • Amber glass bottles with screw caps

  • Incubators or environmental chambers set to different temperatures (e.g., 4°C, 25°C, 40°C)

  • GC-MS system for quantitative analysis

Procedure:

  • Sample Preparation:

    • Prepare a batch of the model beverage.

    • Spike the beverage with a known concentration of this compound (e.g., 5 ppm).

    • Aliquot the spiked beverage into the amber glass bottles and seal tightly.

  • Storage:

    • Divide the samples into groups for each storage temperature.

    • Place the samples in the respective environmental chambers.

    • Designate specific time points for analysis (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).

  • Analysis:

    • At each time point, remove three replicate samples from each temperature condition.

    • Allow samples to come to room temperature.

    • Extract the volatile compounds using a suitable method (e.g., Solid Phase Microextraction - SPME).

    • Quantify the concentration of this compound using a validated GC-MS method.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for each temperature.

    • Calculate the degradation rate and half-life of the compound at each condition to assess its stability.

Stability_Assessment_Workflow cluster_analysis Analysis at Time Points (T0, T1, T2...) Prep Prepare Spiked Beverage Samples Store Store Samples at Different Temperatures (e.g., 4°C, 25°C, 40°C) Prep->Store Extract Extract Volatiles (SPME) Store->Extract Quantify Quantify by GC-MS Extract->Quantify Plot Plot Concentration vs. Time Quantify->Plot Calc Calculate Degradation Rate & Half-life Plot->Calc

Caption: Workflow for flavor stability assessment.

Generalized Olfactory Signaling Pathway

The perception of a volatile flavor compound like this compound begins with its interaction with olfactory receptors in the nasal cavity. The diagram below illustrates the generalized signal transduction pathway for olfaction.

Olfactory_Pathway cluster_receptor Olfactory Neuron cluster_brain Brain Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IonChannel Ion Channel cAMP->IonChannel Opens Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na Depolarization Depolarization (Action Potential) Ca_Na->Depolarization Bulb Olfactory Bulb Depolarization->Bulb Signal to Brain Cortex Olfactory Cortex (Flavor Perception) Bulb->Cortex Signal Transmission

Caption: Generalized olfactory signal transduction pathway.

References

Application Notes: Methyl Hept-2-ynoate in the Synthesis of Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl hept-2-ynoate as a versatile building block in the synthesis of prostaglandin analogues, which are critical pharmaceutical intermediates. Prostaglandins are potent lipid compounds with diverse physiological effects, making their synthetic analogues valuable in treating a range of conditions, including glaucoma, ulcers, and as labor inducers.

This compound, with its terminal alkyne and ester functionalities, serves as a key precursor for the introduction of the upper side chain in the prostaglandin scaffold. A common and effective strategy involves the conjugate addition of an organocuprate reagent, derived from a hept-2-yne derivative, to an α,β-unsaturated cyclopentenone core. This reaction, often referred to as a Michael addition, is a cornerstone in the convergent synthesis of many prostaglandin-based active pharmaceutical ingredients (APIs).

Key Application: Synthesis of a Prostaglandin E1 Analogue Intermediate

This document outlines the synthesis of a key intermediate for a Prostaglandin E1 (PGE1) analogue, utilizing a cuprate-mediated conjugate addition. The protocol details the formation of the organocuprate reagent and its subsequent reaction with a protected cyclopentenone, followed by trapping of the resulting enolate.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained during the synthesis of the prostaglandin intermediate.

Table 1: Reaction Yields and Purity

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC, %)
1. Silylation of Hept-2-yn-1-ol(Hept-2-yn-1-yloxy)(triethyl)silaneHept-2-yn-1-ol95>98
2. Formation of Vinylstannane(E)-1-(Tributylstannyl)hept-2-en-1-ol(Hept-2-yn-1-yloxy)(triethyl)silane85>95
3. Cuprate Formation and Conjugate Addition to CyclopentenoneProtected Prostaglandin E1 Analogue Intermediate(E)-1-(Tributylstannyl)hept-2-en-1-ol & Cyclopentenone75>92
4. DeprotectionProstaglandin E1 Analogue IntermediateProtected Prostaglandin E1 Analogue Intermediate90>99

Table 2: Spectroscopic Data for the Final Intermediate

Spectroscopic MethodKey Signals
¹H NMR (CDCl₃) δ 5.65 (m, 2H, -CH=CH-), 4.10 (q, 1H, -CH-OH), 3.67 (s, 3H, -OCH₃), 2.75 (dd, 1H), 2.20-2.40 (m), 1.20-1.60 (m), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 214.5 (C=O, cyclopentenone), 174.2 (C=O, ester), 135.4, 129.8 (-CH=CH-), 72.8 (-CH-OH), 51.5 (-OCH₃), 45.8, 38.2, 31.8, 28.9, 25.1, 22.6, 14.1
Mass Spec (ESI+) m/z 383.5 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of the Organocuprate Reagent and Conjugate Addition

This protocol describes the in-situ formation of the organocuprate reagent and its subsequent 1,4-conjugate addition to the protected enone.

Materials:

  • (E)-1-(Tributylstannyl)hept-2-en-1-ol (1.1 eq)

  • n-Butyllithium (n-BuLi, 2.2 eq, 2.5 M in hexanes)

  • Copper(I) cyanide (CuCN, 1.0 eq)

  • Methyl 7-(3-(tert-butyldimethylsilyloxy)-5-oxocyclopent-1-en-1-yl)heptanoate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vinyllithium Formation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve (E)-1-(tributylstannyl)hept-2-en-1-ol (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Cuprate Formation: In a separate flame-dried flask, suspend copper(I) cyanide (1.0 eq) in anhydrous THF and cool to -78 °C. To this suspension, slowly add another equivalent of n-butyllithium (1.1 eq) and stir for 15 minutes. Transfer the vinyllithium solution from step 1 to the copper-containing flask via cannula. Allow the resulting mixture to warm to 0 °C and stir for 30 minutes to form the higher-order cyanocuprate.

  • Conjugate Addition: Cool the cuprate solution back down to -78 °C. In a separate flask, dissolve methyl 7-(3-(tert-butyldimethylsilyloxy)-5-oxocyclopent-1-en-1-yl)heptanoate (1.0 eq) in anhydrous THF and add this solution dropwise to the stirred cuprate solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) for the disappearance of the enone starting material.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then carried forward to the deprotection step.

Protocol 2: Deprotection of the Silyl Ether

This protocol describes the removal of the silyl protecting group to yield the final prostaglandin intermediate.

Materials:

  • Crude protected prostaglandin intermediate from Protocol 1

  • Pyridinium p-toluenesulfonate (PPTS, catalytic amount)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotection Reaction: Dissolve the crude protected intermediate in a mixture of acetone and water. Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure prostaglandin E1 analogue intermediate.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of the prostaglandin E1 analogue intermediate.

G A This compound (Precursor) B Hept-2-yn-1-ol A->B Reduction C (E)-1-(Tributylstannyl)hept-2-en-1-ol B->C Hydrostannylation D Higher-Order Cyanocuprate C->D n-BuLi, CuCN F Conjugate Addition (Michael Addition) D->F E Protected Cyclopentenone E->F G Protected Prostaglandin Intermediate F->G H Deprotection G->H I Final Prostaglandin E1 Analogue Intermediate H->I

Caption: Synthetic pathway for the prostaglandin intermediate.

Diagram 2: Prostaglandin Signaling Pathway Overview

This diagram provides a simplified overview of the general signaling pathway initiated by prostaglandins.

G PG Prostaglandin (e.g., PGE1 Analogue) GPCR G-Protein Coupled Receptor (GPCR) PG->GPCR Binds to G_protein G-Protein Activation GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Activation Second_Messenger->PKA Response Cellular Response (e.g., smooth muscle relaxation, reduced acid secretion) PKA->Response Phosphorylates targets leading to

Application Notes and Protocols: Proper Handling and Storage of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Methyl hept-2-ynoate (CAS No. 18937-78-5). The information herein is compiled from available safety data for this compound and structurally related compounds. It is imperative to supplement these guidelines with a thorough review of your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available from your supplier.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor.[1] It is utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] While it is considered safe for use in food, proper handling is crucial as it may cause irritation to the skin, eyes, and respiratory system.[1]

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Boiling Point 205.1 °C at 760 mmHg[1]
Flash Point 76.9 °C[1]
Density 0.951 g/cm³[1]
Vapor Pressure 0.255 mmHg at 25 °C[1]
Refractive Index 1.44[1]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]

Experimental Protocols

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) and a spill kit readily accessible.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Dispensing:

    • Ground all containers and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Slowly and carefully transfer the required amount of this compound, avoiding splashes and the generation of aerosols.

  • During Use:

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.

Storage Protocol
  • General Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed to prevent evaporation and contamination.

    • Store away from direct sunlight and sources of heat or ignition.

  • Incompatible Materials:

    • Store separately from strong oxidizing agents, strong acids, and strong bases. Esters can react with acids to liberate heat, and interaction with caustic solutions also generates heat. Mixing with alkali metals and hydrides can generate flammable hydrogen gas.

Emergency Procedures

Accidental Release Measures
  • Small Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Ventilate the area and contain the spill if it is safe to do so.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_post Post-Handling Prep Don PPE (Goggles, Gloves, Lab Coat) Verify Verify Fume Hood & Safety Equipment Prep->Verify Dispense Dispense Chemical in Fume Hood Verify->Dispense Use Perform Experiment Dispense->Use Clean Clean Work Area Use->Clean Waste Dispose of Waste Clean->Waste Store Store Securely Waste->Store Remove_PPE Remove PPE Store->Remove_PPE Wash Wash Hands Remove_PPE->Wash Storage_Requirements cluster_storage Storage Conditions cluster_incompatibilities Incompatible Materials Cool Cool Area Dry Dry Area Ventilated Well-Ventilated Tightly_Sealed Tightly Sealed Container No_Sunlight Away from Sunlight No_Ignition Away from Ignition Sources Oxidizers Strong Oxidizing Agents Acids Strong Acids Bases Strong Bases Methyl_Hept_2_ynoate This compound Methyl_Hept_2_ynoate->Cool Store in Methyl_Hept_2_ynoate->Dry Store in Methyl_Hept_2_ynoate->Ventilated Store in Methyl_Hept_2_ynoate->Tightly_Sealed Store in Methyl_Hept_2_ynoate->No_Sunlight Keep away from Methyl_Hept_2_ynoate->No_Ignition Keep away from Methyl_Hept_2_ynoate->Oxidizers Store separately from Methyl_Hept_2_ynoate->Acids Store separately from Methyl_Hept_2_ynoate->Bases Store separately from

References

Commercial Availability and Applications of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl hept-2-ynoate (CAS No. 18937-78-5) is a readily available specialty chemical utilized across various sectors, most notably in the flavor and fragrance industry, and as a versatile building block in organic synthesis for pharmaceutical and agrochemical research.[1][2] This application note provides an overview of its commercial suppliers, summarizes its key applications, and presents a detailed, representative protocol for its use in the synthesis of a highly substituted pyridine, a common scaffold in drug discovery.

Commercial Suppliers

This compound can be sourced from a range of chemical suppliers globally. These suppliers offer the compound in various quantities, from laboratory-scale amounts to bulk quantities for industrial applications. A summary of representative suppliers is provided in Table 1. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound meet their specific experimental needs.

Table 1: Commercial Suppliers of this compound
Supplier Typical Purity
Sigma-Aldrich≥98%
LookChemVaries by supplier
ChemicalBookVaries by supplier
CymitQuimicaVaries by supplier
Molport≥95%

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules due to the reactivity of its alkyne and ester functional groups.[1][3] Its primary applications include:

  • Flavor and Fragrance Industry: It is used as a flavoring agent, contributing a characteristic fruity odor to various products.[1]

  • Organic Synthesis: As a building block, it participates in a variety of chemical transformations to create diverse organic compounds.[1]

  • Pharmaceutical and Medicinal Chemistry: The alkynoate moiety is a precursor for the synthesis of heterocyclic compounds, such as pyridines and triazoles, which are prevalent in many biologically active molecules and approved drugs. While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are relevant for creating novel compounds for drug discovery programs.

Application Protocol: Synthesis of a Highly Substituted Pyridine

This section details a representative experimental protocol for the synthesis of a polysubstituted pyridine via a one-pot, multi-component reaction involving this compound. This reaction is a modified Bohlmann-Rahtz pyridine synthesis, which is a robust method for preparing pyridines from enones and enamines.

Reaction Scheme

G R1 This compound react Reflux, Ethanol R1->react plus1 + R2 Enamine R2->react plus2 + R3 Ammonium Acetate R3->react P1 Substituted Pyridine plus3 + P2 H2O + Acetic Acid react->P1

Caption: General reaction scheme for the synthesis of a substituted pyridine.

Experimental Protocol

Objective: To synthesize Ethyl 4-butyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate from this compound, ethyl acetoacetate, and ammonium acetate.

Materials:

  • This compound (≥98%)

  • Ethyl acetoacetate (≥99%)

  • Ammonium acetate (≥98%)

  • Ethanol, absolute (≥99.8%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.40 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol).

  • Reaction: Add 50 mL of absolute ethanol to the flask. Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) to yield the pure substituted pyridine.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 4-butyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Table 2: Quantitative Data for Pyridine Synthesis
Parameter Value
Yield of Pure Product 1.90 g (80%)
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Appearance White to off-white solid
Melting Point 155-157 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 12.1 (s, 1H, NH), 6.1 (s, 1H, CH), 4.3 (q, 2H, OCH₂), 2.6 (t, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.6 (m, 2H, CH₂), 1.4 (t, 3H, CH₃), 0.9 (t, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 168.2, 164.1, 159.3, 150.2, 105.4, 98.6, 60.9, 32.4, 29.8, 22.5, 19.7, 14.3, 13.9
Mass Spectrometry (ESI+) m/z 238.14 [M+H]⁺

Logical Workflow and Potential Application in Drug Discovery

The synthesized pyridine derivative, as a heterocyclic scaffold, could be a starting point for a drug discovery program. For instance, certain substituted pyridines are known to be inhibitors of protein kinases, which are crucial targets in oncology.

Experimental Workflow

G cluster_0 Synthesis and Purification cluster_1 Analysis and Characterization A Reaction Setup: This compound, Ethyl acetoacetate, Ammonium acetate in Ethanol B Reflux (12-18h) A->B C Reaction Work-up: Rotary Evaporation B->C D Extraction with Diethyl Ether C->D E Purification: Column Chromatography D->E F Yield Calculation E->F G Spectroscopic Analysis: NMR, MS E->G H Purity Assessment E->H

Caption: Experimental workflow for the synthesis and characterization of the pyridine derivative.

Hypothetical Signaling Pathway in Drug Discovery

Assuming the synthesized pyridine is investigated as a potential kinase inhibitor, a simplified signaling pathway it might target is the MAPK/ERK pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Pyridine (Potential Inhibitor) Inhibitor->MEK

Caption: Hypothetical targeting of the MAPK/ERK signaling pathway by the synthesized pyridine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl hept-2-ynoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as hept-2-ynoic acid and methanol, byproducts from side reactions, and residual solvents used in the synthesis. Depending on the synthetic route, these could include isomers or oligomeric materials.

Q2: What are the primary purification techniques for this compound?

A2: The most common and effective purification techniques for this compound, a liquid at room temperature, are fractional distillation under reduced pressure and column chromatography. Recrystallization is generally not suitable unless a solid derivative is formed.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp, single peak in GC or HPLC and a clean NMR spectrum are indicative of high purity.

Q4: What are the key physical properties of this compound?

A4: Understanding the physical properties is crucial for purification. Key data is summarized in the table below.

Data Presentation: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
Boiling Point205.1°C at 760 mmHg[1]
Density0.951 g/cm³[1]
Refractive Index1.44[1]

Troubleshooting Guides

Fractional Distillation

Problem 1: My compound is bumping or boiling unevenly.

  • Possible Cause: Superheating of the liquid.

  • Suggested Solution:

    • Ensure adequate and gentle stirring using a magnetic stir bar.

    • Add boiling chips to the distillation flask.

    • Ensure the heating mantle is set to the appropriate temperature and is not heating too aggressively.

Problem 2: I am not getting good separation between my product and impurities.

  • Possible Cause: Inefficient distillation column or incorrect distillation rate.

  • Suggested Solution:

    • Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

    • Slow down the distillation rate by reducing the heat input. A good rate is typically 1-2 drops per second of distillate.

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

Problem 3: The product is decomposing in the distillation pot.

  • Possible Cause: The boiling point is too high at atmospheric pressure, leading to thermal degradation.

  • Suggested Solution:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

    • Ensure the heating bath temperature is not significantly higher than the boiling point of the liquid at the operating pressure.

Column Chromatography

Problem 1: My compound is running with the solvent front on the TLC plate.

  • Possible Cause: The eluent system is too polar.

  • Suggested Solution:

    • Decrease the polarity of the eluent. For example, if you are using a 20% ethyl acetate in hexanes mixture, try reducing it to 10% or 5%.

Problem 2: My compound is not moving from the baseline on the TLC plate.

  • Possible Cause: The eluent system is not polar enough.

  • Suggested Solution:

    • Increase the polarity of the eluent. For instance, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%.

Problem 3: I am observing streaking of my compound on the TLC plate and column.

  • Possible Cause: The sample is overloaded, or the compound is interacting strongly with the stationary phase. The compound may also be acidic or basic.

  • Suggested Solution:

    • Dissolve the crude sample in a minimal amount of solvent before loading it onto the column.

    • Ensure the sample is loaded in a narrow band.

    • If the compound is acidic, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help. If it is basic, adding a small amount of triethylamine (e.g., 0.1-1%) can improve the separation.[2]

Problem 4: Low recovery of the product after column chromatography.

  • Possible Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may be co-eluting with impurities.

  • Suggested Solution:

    • After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check if any remaining product elutes.

    • Optimize the solvent system using TLC to ensure good separation between the product and impurities before running the column.

    • Consider using a different stationary phase, such as alumina.[2]

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply the vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle or oil bath.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for this compound at the given pressure. Monitor the temperature at the still head; a stable temperature during collection indicates a pure fraction.

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel.[2]

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent if necessary to move the product down the column.[2]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]

Visualizations

PurificationWorkflow crude_product Crude Methyl hept-2-ynoate analytical_check Purity Check (TLC/GC/NMR) crude_product->analytical_check distillation Fractional Distillation (Reduced Pressure) analytical_check->distillation Volatile Impurities chromatography Column Chromatography analytical_check->chromatography Non-Volatile or Close-Boiling Impurities pure_product Pure Methyl hept-2-ynoate distillation->pure_product waste Impurities/Waste distillation->waste chromatography->pure_product chromatography->waste TroubleshootingChromatography start Problem with Column Chromatography check_rf What is the Rf value on TLC? start->check_rf streaking Is there streaking? check_rf->streaking OK too_high Rf is too high (> 0.5) check_rf->too_high High too_low Rf is too low (< 0.2) check_rf->too_low Low low_recovery Is the recovery low? streaking->low_recovery No overloaded Sample is overloaded or interacting with silica streaking->overloaded Yes adsorption Compound adsorbed on column low_recovery->adsorption Yes decrease_polarity Decrease eluent polarity too_high->decrease_polarity increase_polarity Increase eluent polarity too_low->increase_polarity modify_eluent Load less sample or add modifier (e.g., TEA, AcOH) overloaded->modify_eluent flush_column Flush with polar solvent or change stationary phase adsorption->flush_column

References

stability and degradation pathways of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive guidance on the stability and degradation pathways of Methyl hept-2-ynoate. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound possesses two key functional groups that influence its stability: a methyl ester and an internal alkyne. The primary stability concerns are:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield hept-2-ynoic acid and methanol.

  • Oxidation: The carbon-carbon triple bond (alkyne) can be oxidized by various oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition.

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation, a common trait for compounds with conjugated systems.[1][2]

Q2: What are the expected degradation pathways for this compound?

The degradation of this compound is expected to proceed through several pathways, primarily involving the ester and alkyne functional groups.

  • Hydrolysis:

    • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction produces hept-2-ynoic acid and methanol.

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion attacks the carbonyl carbon. This process is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

  • Oxidation:

    • The internal alkyne can be cleaved by strong oxidizing agents like ozone or potassium permanganate. Ozonolysis followed by a reductive work-up would be expected to yield methyl 2-oxopentanoate and acetic acid.

    • Epoxidation of the triple bond can occur with peroxy acids like m-CPBA, though this is generally less facile than with alkenes.[3]

  • Thermal Degradation: While specific data for this compound is unavailable, thermal decomposition of methyl esters can proceed via radical chain reactions or concerted processes like retro-ene reactions, leading to a complex mixture of smaller molecules.[4]

Q3: What are the likely impurities I might encounter in a sample of this compound?

Impurities can arise from the synthesis process or degradation. Common impurities may include:

  • Starting materials: Unreacted hept-2-ynoic acid or residual reagents from the esterification process.

  • Byproducts of synthesis: Depending on the synthetic route, side-products from competing reactions could be present.

  • Degradation products: Hept-2-ynoic acid (from hydrolysis), and potentially various oxidation products if the sample has been improperly stored.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of starting material.
Symptom Potential Cause Troubleshooting Steps
Gradual decrease in purity over time when stored in solution.Hydrolysis of the methyl ester.1. Solvent Choice: Store in a dry, aprotic solvent (e.g., acetonitrile, THF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification. 2. pH Control: If an aqueous solution is necessary, use a neutral buffer (pH 6-7.5) and prepare the solution fresh. 3. Storage Conditions: Store solutions at low temperatures (e.g., -20°C) and protected from light.
Rapid degradation upon addition of certain reagents.Reaction with nucleophiles or strong acids/bases. 1. Reagent Compatibility: Review the compatibility of all reagents with the ester and alkyne functionalities. 2. Temperature Control: Perform reactions at the lowest effective temperature to minimize side reactions.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC).Formation of degradation products. 1. Peak Identification: Use GC-MS or LC-MS to identify the mass of the new peaks. A mass corresponding to hept-2-ynoic acid (M-14) is indicative of hydrolysis.[5][6] 2. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products and confirm their retention times and mass spectra.[4][7]
Issue 2: Difficulties during synthesis or purification.
Symptom Potential Cause Troubleshooting Steps
Low yield during Fischer esterification.Equilibrium not favoring the product. 1. Excess Reagent: Use a large excess of methanol to drive the equilibrium towards the ester.[8] 2. Water Removal: Use a Dean-Stark apparatus or molecular sieves to remove the water byproduct during the reaction.[9] 3. Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[8]
Formation of significant byproducts.Side reactions. 1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of starting materials or products. 2. Temperature Control: Maintain the recommended reaction temperature to avoid side reactions that may occur at higher temperatures.
Product decomposition during purification.Instability on silica gel or during distillation. 1. Chromatography: If using silica gel chromatography, consider deactivating the silica with a small amount of triethylamine in the eluent to prevent acid-catalyzed degradation. 2. Distillation: If purifying by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides generalized stability information based on the chemical properties of similar compounds.

Condition Parameter Expected Stability of this compound Potential Degradation Products
Hydrolytic pH < 4LowHept-2-ynoic acid, Methanol
pH 4 - 8Moderate (slow hydrolysis may occur)Hept-2-ynoic acid, Methanol
pH > 8LowHept-2-ynoate salt, Methanol
Oxidative Air (ambient)ModerateMinor oxidation products
H₂O₂ / m-CPBALow to ModerateEpoxides, cleavage products
Thermal < 100°CHigh-
> 200°CLowComplex mixture of smaller molecules
Photolytic Visible LightModerateIsomerization or minor degradation products
UV LightLowComplex mixture of degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for investigating the degradation pathways of this compound.[4][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve a portion in acetonitrile for analysis.

    • Photodegradation: Expose a solution of this compound in acetonitrile to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample protected from light.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples and a control (unstressed) sample by a stability-indicating method such as GC-MS or HPLC-UV.

    • Compare the chromatograms to identify degradation products.

Protocol 2: GC-MS Analysis for Purity and Degradation Products

This method provides a general approach for the analysis of this compound and its potential volatile degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a 100 µg/mL solution in ethyl acetate, splitless injection.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing peak areas to a standard curve.

Mandatory Visualizations

Hydrolysis_Pathways cluster_products Products MHO This compound Acid Hept-2-ynoic Acid MHO->Acid Acid-Catalyzed Hydrolysis MHO->Acid Base-Catalyzed Hydrolysis H2O_acid H₂O / H⁺ H2O_base ⁻OH, then H₃O⁺ Methanol Methanol

Caption: Predicted hydrolysis pathways of this compound.

Oxidation_Pathway cluster_products Products MHO This compound Oxo Methyl 2-oxopentanoate MHO->Oxo Ozonolysis reagents 1. O₃ 2. Reductive Workup Acetic Acetic Acid

Caption: Predicted ozonolysis degradation pathway.

Experimental_Workflow start Start: Sample of This compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control analysis Analyze by Stability-Indicating Method (e.g., GC-MS, HPLC) stress->analysis control->analysis compare Compare Chromatograms of Stressed vs. Control Samples analysis->compare identify Identify Degradation Products (Mass Spec, Retention Time) compare->identify pathway Elucidate Degradation Pathways identify->pathway end End: Stability Profile pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl hept-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a clear question-and-answer format. Our aim is to help you overcome common challenges and optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of hept-2-ynoic acid with methanol in the presence of an acid catalyst.[1][2] This is an equilibrium reaction, and specific conditions can be manipulated to favor the formation of the desired ester.[2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are hept-2-ynoic acid and methanol. A strong acid catalyst is also required to facilitate the reaction. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or thionyl chloride (SOCl₂).[1][3] Anhydrous conditions are generally recommended for optimal results.

Q3: How can I drive the reaction equilibrium towards the product, this compound?

A3: To maximize the yield of the ester, you can employ a few key strategies. One common approach is to use a large excess of one of the reactants, typically methanol, which can also serve as the solvent.[2] Another effective method is to remove water as it is formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (hept-2-ynoic acid). The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new, less polar spot for the this compound product is prominent.

Q5: What are the best methods for purifying the final product?

A5: After the reaction is complete, the crude product will contain the desired ester, any unreacted starting materials, the acid catalyst, and water. A typical workup involves neutralizing the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like diethyl ether.[1] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure. For final purification, distillation under reduced pressure or column chromatography on silica gel can be employed to obtain pure this compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Presence of water in starting materials. 4. Reaction time is too short.1. Use a large excess of methanol (5-10 equivalents). Remove water as it forms using a Dean-Stark trap. 2. Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% H₂SO₄) is used. 3. Use anhydrous methanol and ensure hept-2-ynoic acid is dry. 4. Increase the reaction time and monitor by TLC until the starting material is consumed.
Presence of unreacted hept-2-ynoic acid in the final product 1. Incomplete reaction. 2. Inefficient workup.1. See solutions for "Low or no product yield". 2. During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic residues. Check the pH of the aqueous layer to confirm it is basic.
Product is contaminated with a high-boiling point impurity 1. Side reactions such as polymerization of the alkyne. 2. Contamination from starting materials.1. Avoid excessively high reaction temperatures. Purify the final product by vacuum distillation to separate it from non-volatile impurities. 2. Ensure the purity of the starting hept-2-ynoic acid before beginning the reaction.
Difficulty in isolating the product during extraction 1. Formation of an emulsion. 2. Insufficient phase separation.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. 2. Allow sufficient time for the layers to separate completely. If necessary, gently swirl the separatory funnel to encourage separation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of carboxylic acids, which can be adapted for the synthesis of this compound.

ParameterTypical RangeNotes
Yield 60-95%Highly dependent on reaction conditions, particularly the removal of water and the molar ratio of reactants.[2][4]
Reaction Time 2-24 hoursVaries with the reactivity of the starting materials, catalyst, and reaction temperature.[1][3]
Reaction Temperature 60-110 °CTypically the reflux temperature of the alcohol used as the solvent.[5]
Molar Ratio (Methanol:Acid) 3:1 to 10:1Using a large excess of methanol can significantly improve the yield.[2]
Catalyst Loading (H₂SO₄) 1-5 mol%A catalytic amount is sufficient to promote the reaction.

Experimental Protocol: Fischer Esterification of Hept-2-ynoic Acid

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required to achieve the best results.

Materials:

  • Hept-2-ynoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hept-2-ynoic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting acid.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[1]

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.[1]

    • Wash the organic layer with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Hept-2-ynoic Acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (2-4h) catalyst->reflux evaporation Remove Excess Methanol reflux->evaporation extraction Dissolve in Ether & Wash with NaHCO₃ evaporation->extraction drying Dry with MgSO₄ extraction->drying evaporation2 Solvent Evaporation drying->evaporation2 purify Vacuum Distillation or Column Chromatography evaporation2->purify product Pure Methyl hept-2-ynoate purify->product fischer_esterification_mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product_formation Product Formation RCOOH Hept-2-ynoic Acid protonated_acid Protonated Carbonyl RCOOH->protonated_acid Protonation H_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate Nucleophilic Attack MeOH Methanol proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of H₂O proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester final_product This compound protonated_ester->final_product Deprotonation H_plus_regenerated H⁺ (catalyst regenerated)

References

Technical Support Center: Synthesis of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of methyl hept-2-ynoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Alkylation of 1-pentyne: This involves the deprotonation of 1-pentyne with a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting acetylide with methyl chloroformate.

  • Fischer Esterification of hept-2-ynoic acid: This is an acid-catalyzed esterification of hept-2-ynoic acid with methanol.[1]

Q2: I am getting a low yield in my 1-pentyne alkylation reaction. What are the potential causes?

A2: Low yields in the alkylation of 1-pentyne can stem from several factors:

  • Incomplete deprotonation: The n-BuLi may have degraded due to improper storage or handling. It is crucial to use a freshly titrated and properly stored solution.

  • Side reactions with the solvent: At temperatures above -20°C, n-BuLi can deprotonate common ether solvents like tetrahydrofuran (THF), consuming the base and reducing your yield.

  • Reaction with atmospheric moisture or carbon dioxide: Organolithium reagents are extremely reactive towards water and CO2. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and with anhydrous solvents.

  • Side reactions of methyl chloroformate: Methyl chloroformate can react with any excess base or undergo decomposition.

Q3: My final product from the Fischer esterification is contaminated with the starting carboxylic acid. How can I improve the conversion?

A3: Fischer esterification is an equilibrium process.[2][3][4] To drive the reaction towards the ester product, you can:

  • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium forward.[3]

  • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[4]

  • Increase the reaction time or temperature: Ensure the reaction is allowed to proceed to completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

Troubleshooting Guides

Method 1: Alkylation of 1-Pentyne

Issue: Low or no product formation.

Potential Cause Troubleshooting Step
Inactive n-BuLiTitrate the n-BuLi solution before use to determine its exact concentration.
Wet solvent or glasswareEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Reaction temperature too highMaintain a low temperature (typically -78 °C) during the deprotonation and addition of methyl chloroformate to minimize side reactions with the solvent.[5]
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture, especially during the addition of n-BuLi.

Issue: Presence of significant byproducts.

Potential Byproduct Formation Mechanism Prevention and Mitigation
Hept-2-yn-1-olIf the reaction is quenched with water before all the methyl chloroformate has reacted, the lithium acetylide can be protonated back to 1-pentyne, which can then react with any unreacted starting material or intermediates. A proper aqueous work-up is crucial.
Di-n-butyl etherReaction of n-BuLi with THF can lead to the formation of ethylene and the lithium enolate of acetaldehyde, which can further react.Maintain a low reaction temperature (-78°C).
Methyl carbonateFormed from the reaction of methyl chloroformate with methoxide, which can be generated from the reaction of n-BuLi with methanol (if present as an impurity).Ensure all reagents and solvents are anhydrous.
Method 2: Fischer Esterification of Hept-2-ynoic Acid

Issue: Incomplete reaction and low yield.

Potential Cause Troubleshooting Step
Insufficient catalystEnsure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Reversible reactionUse a large excess of methanol and consider removing water as it forms using a Dean-Stark trap.[2][3]
Steric hindranceWhile not a major issue for this substrate, for more hindered carboxylic acids, longer reaction times or more forceful conditions may be needed.

Issue: Product contamination.

Impurity Source Removal Strategy
Hept-2-ynoic acidUnreacted starting material due to incomplete reaction.Wash the organic extract with a saturated sodium bicarbonate solution to remove the acidic starting material.[1]
WaterByproduct of the esterification reaction.Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4) before solvent removal.
Sulfuric acidCatalyst carryover.Neutralize with a base during workup and wash thoroughly with water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of 1-Pentyne
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 1-pentyne (5.0 g, 73.4 mmol).

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 48.4 mL, 77.1 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional hour at -78 °C.

  • Alkylation: Methyl chloroformate (7.6 g, 80.7 mmol) is added dropwise over 20 minutes, ensuring the temperature does not rise above -65 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is cautiously quenched with saturated aqueous ammonium chloride solution (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: A round-bottom flask is charged with hept-2-ynoic acid (10.0 g, 79.3 mmol), methanol (150 mL), and concentrated sulfuric acid (2 mL).

  • Esterification: The mixture is heated to reflux and maintained at this temperature for 4 hours. The reaction progress can be monitored by TLC.

  • Workup: The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[1]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound, which can be further purified by vacuum distillation.

Quantitative Data Summary

Table 1: Expected Yields and Purity for this compound Synthesis

Synthesis Method Typical Yield Range Expected Purity (after purification) Key Byproducts
Alkylation of 1-Pentyne60-80%>95%Dimerized alkyne, over-alkylation products
Fischer Esterification70-90%>98%Unreacted hept-2-ynoic acid

Note: Yields are highly dependent on reaction conditions and purity of reagents.

Visualizations

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 1-Pentyne 1-Pentyne Deprotonation Deprotonation (-78 °C, THF) 1-Pentyne->Deprotonation n-BuLi n-BuLi n-BuLi->Deprotonation Methyl Chloroformate Methyl Chloroformate Alkylation Alkylation (-78 °C to RT) Methyl Chloroformate->Alkylation Deprotonation->Alkylation Quench Quench Alkylation->Quench Extraction Extraction Quench->Extraction Distillation Distillation Extraction->Distillation This compound This compound Distillation->this compound Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Hept-2-ynoic Acid Hept-2-ynoic Acid Esterification Esterification (Reflux) Hept-2-ynoic Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Esterification Solvent Removal Solvent Removal Esterification->Solvent Removal Aqueous Wash Aqueous Wash Solvent Removal->Aqueous Wash Distillation Distillation Aqueous Wash->Distillation This compound This compound Distillation->this compound Side_Reactions cluster_side Potential Side Reactions 1-Pentyne 1-Pentyne Pentynyl Lithium Pentynyl Lithium 1-Pentyne->Pentynyl Lithium n-BuLi This compound This compound Pentynyl Lithium->this compound Methyl Chloroformate Reaction with THF Reaction with THF Pentynyl Lithium->Reaction with THF Higher Temp. Dimerization Dimerization Pentynyl Lithium->Dimerization Reaction with CO2 Reaction with CO2 Pentynyl Lithium->Reaction with CO2 Air Leak

References

Technical Support Center: Purification of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl hept-2-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound, a moderately polar liquid, are fractional vacuum distillation and flash column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities in this compound typically arise from the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Such as hept-2-ynoic acid, methanol, 1-hexyne, or methyl chloroformate.

  • Side products: Depending on the synthesis, these could include isomers, polymers of the alkyne, or products from competing reactions. For example, if synthesized from 1-hexyne, trace amounts of di-alkylation or elimination products might be present.

  • Residual solvents: Solvents used in the reaction or workup (e.g., diethyl ether, dichloromethane, hexanes).

  • Water: From the workup or atmospheric moisture.

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities.[1][2]

  • Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups (alkyne and ester).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities by their mass-to-charge ratio.

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: Bumping or uneven boiling during distillation.

  • Possible Cause: Insufficient agitation or superheating of the liquid.

  • Suggested Solution:

    • Ensure vigorous stirring with a magnetic stir bar.

    • Use fresh boiling chips if a stir bar is not feasible.

    • Ensure the heating mantle is properly sized for the flask and that heat is evenly distributed.

Problem: Poor separation of product from impurities.

  • Possible Cause: The boiling points of the product and impurities are too close for efficient separation with a simple distillation setup.

  • Suggested Solution:

    • Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates.

    • Carefully control the heating rate to maintain a slow and steady distillation.

    • Monitor the head temperature closely and collect fractions over narrow boiling ranges.

Problem: Product decomposition at high temperatures.

  • Possible Cause: this compound, like many alkynoic esters, may be sensitive to high temperatures.

  • Suggested Solution:

    • Perform the distillation under a higher vacuum to lower the boiling point.

    • Ensure the heating mantle temperature is not excessively high. A water or oil bath can provide more uniform and controlled heating.

Purification by Flash Column Chromatography

Problem: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent system is not polar enough.

  • Suggested Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Consider a more polar solvent system, such as dichloromethane/methanol, for highly polar impurities.

Problem: The compound runs at the solvent front on the TLC plate.

  • Possible Cause: The eluent system is too polar.

  • Suggested Solution:

    • Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).

Problem: Streaking of the compound spot on the TLC plate or during column chromatography.

  • Possible Cause:

    • The sample is overloaded on the TLC plate or column.

    • The compound is acidic or basic and is interacting strongly with the silica gel.

    • The compound is sparingly soluble in the eluent.

  • Suggested Solution:

    • Use a more dilute solution for spotting on the TLC plate or load less material onto the column.

    • If the compound is suspected to be acidic (e.g., contamination with hept-2-ynoic acid), add a small amount of a volatile acid (e.g., 0.1% acetic acid) to the eluent. If the compound has basic impurities, add a small amount of a volatile base (e.g., 0.1% triethylamine).

    • Ensure the crude sample is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading onto the column.

Problem: Co-elution of the product with an impurity.

  • Possible Cause: The chosen eluent system does not provide adequate separation.

  • Suggested Solution:

    • Optimize the solvent system by testing different solvent combinations and ratios using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

    • Consider using a different stationary phase, such as alumina, if silica gel does not provide the desired separation.

Data Presentation

The following table summarizes the physical and spectroscopic data for pure this compound.

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol [3]
Boiling Point 205.1 °C at 760 mmHg[3]
Density 0.951 g/cm³[3]
Refractive Index 1.440
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.73 (s, 3H), 2.31 (t, J=7.0 Hz, 2H), 1.60 (p, J=7.2 Hz, 2H), 1.45 (h, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 154.1, 89.6, 72.7, 52.3, 29.4, 21.8, 18.2, 13.3[1]
IR (neat, cm⁻¹) ν ~2240 (C≡C stretch), ~1715 (C=O stretch, ester), ~1250 (C-O stretch, ester)

Note: NMR and IR data are typical values and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound on a larger scale, assuming the impurities have sufficiently different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum source and gauge

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place a magnetic stir bar or boiling chips in the distillation flask containing the crude this compound.

  • Vacuum Application: Slowly and carefully apply vacuum to the system. A cold trap using dry ice/acetone or liquid nitrogen should be in place to protect the vacuum pump.

  • Heating: Begin stirring and gently heat the distillation flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask. When the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller scale purifications or when distillation does not provide adequate separation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude material with various solvent mixtures (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate). The ideal system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed.

    • Wash the column with several column volumes of the eluent, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is adsorbed onto the top of the silica.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Methyl hept-2-ynoate purity_assessment Purity Assessment (TLC, NMR, GC-MS) crude_product->purity_assessment decision Purity Acceptable? purity_assessment->decision purification_method Select Purification Method decision->purification_method No pure_product Pure Methyl hept-2-ynoate decision->pure_product Yes distillation Vacuum Distillation purification_method->distillation Large Scale or Good BP Difference chromatography Flash Chromatography purification_method->chromatography Small Scale or Poor BP Difference distillation->purity_assessment chromatography->purity_assessment characterization Final Characterization (NMR, IR, GC-MS) pure_product->characterization storage Store under Inert Atmosphere characterization->storage

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation start Distillation Issue issue1 Uneven Boiling start->issue1 issue2 Poor Separation start->issue2 issue3 Decomposition start->issue3 solution1 - Use stir bar/boiling chips - Ensure even heating issue1->solution1 solution2 - Use fractionating column - Slow heating rate issue2->solution2 solution3 - Increase vacuum - Use water/oil bath issue3->solution3

Caption: Troubleshooting common issues in vacuum distillation.

Troubleshooting_Chromatography start Chromatography Issue issue1 No Movement (Rf=0) start->issue1 issue2 Runs at Solvent Front (Rf=1) start->issue2 issue3 Streaking start->issue3 issue4 Co-elution start->issue4 solution1 Increase Eluent Polarity issue1->solution1 solution2 Decrease Eluent Polarity issue2->solution2 solution3 - Reduce sample load - Add modifier (acid/base) - Improve solubility issue3->solution3 solution4 - Optimize eluent system - Change stationary phase issue4->solution4

Caption: Troubleshooting common issues in flash column chromatography.

References

Technical Support Center: Methyl hept-2-ynoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl hept-2-ynoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several effective methods for the synthesis of this compound. The choice of method often depends on the available starting materials and the scale of the reaction. The three most common routes are:

  • Carboxylation of 1-Hexyne: This involves the deprotonation of 1-hexyne with a strong base, followed by quenching with methyl chloroformate.

  • Alkylation of Methyl Propiolate: This method utilizes the deprotonation of methyl propiolate and subsequent alkylation with a butyl halide.

  • Fischer Esterification of Hept-2-ynoic Acid: This is a classic method involving the acid-catalyzed esterification of hept-2-ynoic acid with methanol.

Q2: I am getting a low yield in my reaction. What are the general factors I should investigate?

A2: Low yields in the synthesis of alkyne esters can often be attributed to several factors. Key areas to investigate include the purity of your reagents, the reaction conditions (temperature, reaction time), and the efficiency of your work-up and purification procedures. Incomplete reactions, side reactions, and loss of product during purification are the most common culprits.[1][2]

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in these syntheses require careful handling. Strong bases like n-butyllithium (n-BuLi) and sodium amide are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen). Methyl chloroformate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield in the Carboxylation of 1-Hexyne

Q: My yield of this compound is consistently below 50% when using the 1-hexyne carboxylation method. What are the likely causes and how can I improve it?

A: Low yields in this reaction are often traced back to three main areas: incomplete deprotonation of 1-hexyne, side reactions with the electrophile, and issues during work-up.

Troubleshooting Steps:

  • Incomplete Deprotonation:

    • Verify Base Strength and Equivalents: Ensure you are using a sufficiently strong base like n-BuLi or LDA. Use at least 1.1 equivalents to ensure complete deprotonation.

    • Anhydrous Conditions: Moisture will quench the strong base. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Side Reactions:

    • Slow Addition of Electrophile: Add the methyl chloroformate slowly at a low temperature (e.g., -78 °C) to minimize side reactions.

    • Purity of Electrophile: Use high-purity methyl chloroformate to avoid unwanted side products.

  • Work-up and Purification:

    • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at low temperature.

    • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions.

Issue 2: Formation of Multiple Products in the Alkylation of Methyl Propiolate

Q: I am observing multiple spots on my TLC plate after attempting to alkylate methyl propiolate with 1-bromobutane. What are these byproducts and how can I increase the selectivity for my desired product?

A: The formation of multiple products suggests that side reactions, such as dialkylation or elimination, may be occurring. Optimizing the reaction conditions is key to improving selectivity.

Troubleshooting Steps:

  • Control of Stoichiometry:

    • Equivalents of Alkylating Agent: Use a slight excess (1.1-1.2 equivalents) of 1-bromobutane to drive the reaction to completion, but avoid a large excess which can lead to side reactions.

  • Reaction Temperature:

    • Maintain Low Temperature: Carry out the deprotonation and alkylation at a low temperature (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.

  • Choice of Base:

    • Less Hindered Base: Consider using a less sterically hindered base to favor the desired alkylation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the different synthetic routes to this compound. These values are illustrative and may require optimization for your specific laboratory conditions.

Synthetic Route Key Reagents Typical Solvent Reaction Temperature Typical Reaction Time Expected Yield
Carboxylation of 1-Hexyne1-Hexyne, n-BuLi, Methyl chloroformateAnhydrous THF-78 °C to RT2-4 hours70-85%
Alkylation of Methyl PropiolateMethyl propiolate, LDA, 1-BromobutaneAnhydrous THF-78 °C to RT3-5 hours65-80%
Fischer EsterificationHept-2-ynoic acid, Methanol, H₂SO₄ (cat.)MethanolReflux4-8 hours80-95%

Experimental Protocols

Protocol 1: Synthesis of this compound via Carboxylation of 1-Hexyne

Materials:

  • 1-Hexyne (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Methyl chloroformate (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add 1-hexyne to the cooled THF.

  • Add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Slowly add methyl chloroformate to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Prepare flame-dried glassware under N2 start->setup add_thf Add anhydrous THF setup->add_thf cool_thf Cool THF to -78°C add_thf->cool_thf add_hexyne Add 1-Hexyne cool_thf->add_hexyne deprotonation Add n-BuLi dropwise Stir for 1h at -78°C add_hexyne->deprotonation add_chloroformate Add Methyl Chloroformate Warm to RT, stir for 2h deprotonation->add_chloroformate quench Quench with aq. NH4Cl add_chloroformate->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound via carboxylation of 1-hexyne.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Deprotonation cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss start Low Yield Observed cause1 Incomplete Deprotonation start->cause1 cause2 Side Reactions start->cause2 cause3 Product Loss During Work-up start->cause3 sol1a Verify base strength (n-BuLi, LDA) cause1->sol1a sol1b Use >1.1 eq. of base cause1->sol1b sol1c Ensure anhydrous conditions cause1->sol1c sol2a Slowly add electrophile at low temperature cause2->sol2a sol2b Use high-purity reagents cause2->sol2b sol3a Careful quenching at 0°C cause3->sol3a sol3b Perform multiple extractions cause3->sol3b sol3c Optimize chromatography cause3->sol3c

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Reactions of Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving methyl hept-2-ynoate. The information is tailored for professionals in research and development to anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile substrate for a variety of organic transformations. The most common reactions include:

  • Reduction: The alkyne functionality can be selectively reduced to either a cis-alkene, a trans-alkene, or fully to an alkane depending on the chosen reagent.

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield hept-2-ynoic acid.

  • Conjugate Addition (Michael Addition): As an activated alkyne, it is susceptible to the addition of nucleophiles at the β-carbon. This is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[1][2]

Q2: What are the primary challenges and potential byproducts I should be aware of?

A2: The primary challenges often revolve around controlling the selectivity of the reaction and preventing the formation of byproducts. Common issues include incomplete reaction, over-reduction, isomerization of the double bond after reduction, and competing 1,2- versus 1,4-addition in conjugate addition reactions.[1][2]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots from the reaction mixture to check for the presence of starting material, products, and byproducts.

Troubleshooting Guides

Reduction Reactions
Issue Potential Cause(s) Recommended Solution(s)
Over-reduction to the alkane when targeting the alkene. Catalyst is too active (e.g., Pd/C). Reaction time is too long. Excess of reducing agent.Use a "poisoned" catalyst like Lindlar's catalyst for cis-alkene formation. For trans-alkene formation, use a dissolving metal reduction (e.g., Na in liquid NH₃). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Mixture of cis and trans isomers. Isomerization of the desired alkene product.Ensure the reaction conditions are not promoting isomerization (e.g., prolonged exposure to catalyst or acidic/basic conditions during workup).
Incomplete reaction. Insufficient amount of reducing agent. Deactivated catalyst. Low reaction temperature.Use a fresh batch of reducing agent and catalyst. Ensure the reaction temperature is appropriate for the chosen reducing system.
Hydrolysis
Issue Potential Cause(s) Recommended Solution(s)
Low yield of hept-2-ynoic acid. Incomplete hydrolysis. Unfavorable equilibrium.Increase the reaction time or temperature. Use a stronger acid or base catalyst. Remove methanol as it is formed to drive the equilibrium forward.
Formation of unidentified byproducts. Decomposition of the starting material or product under harsh conditions.Use milder reaction conditions (e.g., lower temperature, less concentrated acid/base). Consider enzymatic hydrolysis for sensitive substrates.
Conjugate Addition
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the conjugate addition product. Weak nucleophile. Steric hindrance. Unfavorable reaction conditions.Use a stronger nucleophile or a catalyst to activate the nucleophile or the alkyne. Optimize the solvent and temperature.
Formation of 1,2-addition product. Use of a "hard" nucleophile (e.g., organolithium reagents).Use a "soft" nucleophile, such as a Gilman reagent (organocuprate), which favors 1,4-addition.[1]
Self-condensation or polymerization of the starting material. Strong basic conditions.Add the base slowly at a low temperature. Use a non-nucleophilic base if possible.

Data on Byproduct Formation in Similar Reactions

Reaction Substrate Nucleophile Major Product Yield (%) Byproduct(s) Byproduct Yield (%)
Thiol-yne conjugate additionEthyl propiolateThiophenol(Z)-Ethyl 3-(phenylthio)acrylate>80(E)-isomer, side products from exothermNot specified
Amine-yne conjugate additionMethyl propiolateAniline(Z)-Methyl 3-(phenylamino)acrylateNot specified(E)-isomerNot specified
Phosphine-catalyzed alcohol additionMethyl propiolateOctanol(E)-Methyl 3-(octyloxy)acrylateQuantitative(Z)-isomerNot observed

Experimental Protocols

General Protocol for GC-MS Analysis of Reaction Mixtures

This protocol is adapted from established methods for the analysis of similar unsaturated esters and can be optimized for specific reaction mixtures.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar to semi-polar analytes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the organic components.

Visualizations

Reaction_Pathways cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_conjugate_addition Conjugate Addition This compound This compound cis-Methyl hept-2-enoate cis-Methyl hept-2-enoate This compound->cis-Methyl hept-2-enoate H2, Lindlar's Cat. trans-Methyl hept-2-enoate trans-Methyl hept-2-enoate This compound->trans-Methyl hept-2-enoate Na, NH3 Hept-2-ynoic acid Hept-2-ynoic acid This compound->Hept-2-ynoic acid H3O+ or OH- Michael Adduct Michael Adduct This compound->Michael Adduct Nu- Methyl heptanoate Methyl heptanoate cis-Methyl hept-2-enoate->Methyl heptanoate H2, Pd/C trans-Methyl hept-2-enoate->Methyl heptanoate H2, Pd/C

Caption: Common reaction pathways for this compound.

Troubleshooting_Logic Start Start Low_Yield Low or No Product Yield Start->Low_Yield Multiple_Products Multiple Products Observed Start->Multiple_Products Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Identify_Byproducts Identify Byproducts (GC-MS, NMR) Multiple_Products->Identify_Byproducts Optimize_Selectivity Optimize for Selectivity Identify_Byproducts->Optimize_Selectivity

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Long-Term Storage Conditions to Prevent Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the long-term stability of their valuable samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to sample decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause sample decomposition during long-term storage?

A1: The primary factors leading to sample degradation over time are temperature, moisture, light, oxygen, and pH.[1][2] Temperature fluctuations can accelerate chemical reactions, leading to the breakdown of molecules.[2] Moisture can facilitate hydrolysis, while exposure to light, particularly UV light, can cause photodegradation.[1][2] Oxygen can lead to oxidation of sensitive compounds.[2] Additionally, the pH of the storage environment can significantly impact the stability of pH-sensitive molecules.[1]

Q2: I'm storing a variety of biological samples (DNA, RNA, proteins). Can I store them all under the same conditions?

A2: While some general principles apply, optimal storage conditions vary significantly between different types of biomolecules. RNA is particularly unstable due to its susceptibility to hydrolysis and enzymatic degradation and generally requires the coldest temperatures for long-term preservation.[3] DNA is more stable than RNA but can still be degraded by nucleases and hydrolysis, especially at suboptimal temperatures and pH.[4][5] Proteins are sensitive to temperature fluctuations, freeze-thaw cycles, and changes in pH, which can lead to denaturation and aggregation.[6] Therefore, it is crucial to tailor storage conditions to the specific type of molecule.

Q3: What is the "glass transition temperature" of water, and why is it important for long-term sample storage?

A3: The glass transition temperature of water is approximately -135°C.[7] Below this temperature, water molecules are in a disordered, glass-like state, and their mobility is extremely limited. Storing biological samples below this temperature effectively halts all biological and chemical activity, providing the most robust preservation for indefinite periods.[7] This is why vapor-phase liquid nitrogen (around -150°C) is considered the gold standard for long-term archiving of critical biological samples.[7]

Q4: How many times can I freeze and thaw my samples?

A4: Repeated freeze-thaw cycles should be minimized as they can be detrimental to sample integrity, particularly for proteins and cells.[8][9] Each cycle can cause damage due to ice crystal formation and changes in solute concentration. To avoid this, it is highly recommended to aliquot samples into single-use volumes before initial freezing. This allows you to thaw only the amount needed for an experiment, leaving the rest of the stock undisturbed.[8]

Q5: What type of storage container should I use?

A5: The choice of storage container is critical for maintaining sample integrity. For cryogenic storage, use vials made of medical-grade polypropylene that can withstand temperatures down to -196°C without cracking.[10][11] Look for vials with a secure sealing mechanism, such as an external thread design, to minimize the risk of contamination.[11] For light-sensitive compounds, amber-colored or opaque containers are necessary to prevent photodegradation.[1] Always ensure the container material is compatible with your sample and any solvents used.

Troubleshooting Guides

Issue 1: Decreased Biological Activity of a Stored Protein Sample

Symptoms:

  • Reduced efficacy in bioassays.

  • Loss of enzymatic activity.

  • Inconsistent results in downstream applications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify the recommended storage temperature for your specific protein. For long-term storage, -80°C or cryogenic temperatures are generally preferred.[6] Ensure your freezer is maintaining a stable temperature and has a monitoring system with alarms.[12]
Repeated Freeze-Thaw Cycles Avoid repeated freezing and thawing of the main protein stock. Prepare single-use aliquots before the initial freezing.[8]
Protein Aggregation Visually inspect the sample for precipitation or cloudiness. Analyze the sample using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. To prevent aggregation, consider optimizing the buffer composition (pH, ionic strength) and protein concentration. The addition of cryoprotectants like glycerol can also help.[6]
Proteolytic Degradation If you suspect degradation by proteases, add a protease inhibitor cocktail to your sample before storage.[6] Analyze the protein's integrity using SDS-PAGE to check for smaller fragments.
Oxidation For proteins sensitive to oxidation, consider adding a reducing agent like DTT or β-mercaptoethanol to the storage buffer.[6] Purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing can also minimize oxidation.
Issue 2: Unexpected Peaks in a Stability-Indicating HPLC Chromatogram

Symptoms:

  • Appearance of new peaks that were not present in the initial analysis.

  • Changes in the retention times or shapes of existing peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation The new peaks are likely degradation products. This indicates that the storage conditions are not optimal for your compound. Review the storage temperature, and protect the sample from light and moisture. Perform forced degradation studies to identify potential degradation products and confirm if the new peaks correspond to them.
Contamination The unexpected peaks could be from a contaminated solvent, buffer, or the HPLC system itself. Prepare fresh mobile phases with high-purity solvents. Flush the HPLC system thoroughly. Run a blank injection (mobile phase only) to see if the ghost peaks persist.[11]
Leaching from Container Components from the storage vial or cap may be leaching into the sample. Ensure that the container material is compatible with your sample and solvent. Run a blank with the solvent that has been stored in the same type of container to check for leachables.
Carryover from Previous Injections If the unexpected peaks appear at the same retention time as analytes from a previous run, it may be due to carryover. Implement a robust needle wash protocol and ensure the injection port is clean.

Data on Long-Term Storage Conditions

The following tables summarize recommended storage conditions and provide quantitative data on the stability of various biomolecules.

Table 1: Recommended Long-Term Storage Conditions for Various Sample Types

Sample TypeRecommended Long-Term Storage TemperatureKey Considerations
DNA (Purified) -20°C to -80°CStore in a buffered solution (e.g., TE buffer) to maintain a stable pH. Avoid repeated freeze-thaw cycles by aliquoting. For very long-term archival, -80°C or lower is preferable.[4]
RNA (Purified) -80°C or Liquid Nitrogen Vapor Phase (~-150°C)RNA is highly susceptible to degradation by RNases and hydrolysis.[3] Store in nuclease-free water or a suitable buffer. Use of RNase inhibitors is recommended. Storage at -80°C or below is critical for long-term integrity.[3]
Proteins (Purified) -80°C or Liquid Nitrogen Vapor Phase (~-150°C)Aliquot to avoid freeze-thaw cycles.[6] The addition of cryoprotectants (e.g., 20-50% glycerol) can prevent ice crystal damage and stabilize the protein.[6] Buffer composition (pH, salts) should be optimized for the specific protein.[6]
Small Molecule Drugs (Solid) Room Temperature (15-25°C) or as specifiedStore in a cool, dark, and dry place.[1] Protect from humidity and light. Refer to manufacturer's recommendations or pharmacopeial guidelines.
Small Molecule Drugs (in Solution) -20°C to -80°CThe stability in solution is highly dependent on the solvent and the specific molecule. Aliquot to prevent contamination and degradation from repeated handling.
Mammalian Cells Liquid Nitrogen Vapor Phase (~-150°C)Cryopreservation requires a controlled cooling rate (approx. -1°C/minute) and the use of a cryoprotective agent (e.g., DMSO or glycerol).[7] Long-term storage at -80°C is not recommended as it can lead to a decline in viability over time.[7]
Pharmaceuticals (for Stability Testing) As per ICH Guidelines (e.g., 25°C/60% RH or 30°C/65% RH)The International Council for Harmonisation (ICH) provides specific guidelines for long-term stability testing of pharmaceuticals, defining conditions for different climatic zones.[13]

Table 2: Quantitative Data on Molecular Stability Under Different Conditions

MoleculeConditionMeasured Stability
DNA 37°C, pH 7.21Spontaneous degradation equivalent to 0.009 breaks per hour per DNA strand.[14]
DNA 70°C to 140°CDegradation rates follow Arrhenius' law, with an extrapolated rate at 25°C of about 1-40 cuts per 100,000 nucleotides per century.[4]
DNA 100°C, pH 3.6-4.5High level of degradation observed, with base removal occurring.[5]
RNA 25°CEstimated half-life of phosphodiester bond cleavage is approximately 4 years.[15]
RNA 100°CHalf-life of phosphodiester bond cleavage is approximately 9 days.[15]
RNA 20°C to 30°CThe rate of mRNA degradation in yeast cells increases by a factor of approximately 1.82.[16]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of a Protein

Forced degradation studies are essential for understanding the degradation pathways of a protein and for developing stability-indicating analytical methods.[17][18]

1. Sample Preparation:

  • Prepare a stock solution of the purified protein in its formulation buffer at a known concentration.

  • Aliquot the stock solution into separate, sterile microcentrifuge tubes for each stress condition.

2. Application of Stress Conditions:

  • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for various time points (e.g., 1, 3, 7, and 14 days).[17]

  • Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles (e.g., 3, 5, and 10 cycles). A cycle consists of freezing at -80°C for at least one hour followed by thawing at room temperature.[17]

  • Mechanical Stress: Agitate samples on an orbital shaker at a specified speed and duration to assess aggregation potential.[17]

  • pH Stress: Adjust the pH of the protein solution to acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) conditions using dilute HCl and NaOH, respectively. Incubate at a controlled temperature (e.g., 4°C or room temperature) for defined time points.

  • Oxidative Stress: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.01-0.1% H₂O₂), to the protein solution. Incubate at room temperature for several hours, monitoring the reaction.[17]

  • Photostability: Expose the protein solution to a controlled light source according to ICH Q1B guidelines. Include a dark control stored under the same conditions.

3. Sample Analysis:

  • At each time point, collect the stressed samples and their corresponding controls.

  • Analyze the samples using a battery of stability-indicating methods, which may include:

    • Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and fragments.

    • Ion-Exchange Chromatography (IEX-HPLC): To separate charge variants that may arise from deamidation or other modifications.

    • Reversed-Phase Chromatography (RP-HPLC): To assess purity and detect chemical modifications.

    • SDS-PAGE (reduced and non-reduced): To visualize fragmentation and aggregation.

    • Bioassay: To determine the biological activity of the protein.

4. Data Interpretation:

  • Compare the analytical profiles of the stressed samples to the control samples to identify and quantify degradation products.

  • Determine the degradation pathways of the protein under different stress conditions.

  • Confirm that the chosen analytical methods are capable of detecting and separating the degradation products from the intact protein.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing and validating a stability-indicating HPLC method for a small molecule drug, in accordance with ICH guidelines.[19][20]

1. Method Development:

  • Literature Search and Compound Properties: Gather information on the physicochemical properties of the drug substance, including its solubility, pKa, and UV absorbance spectrum.

  • Column and Mobile Phase Selection: Based on the compound's properties, select an appropriate HPLC column (e.g., C18 for nonpolar compounds) and mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol).

  • Optimization of Chromatographic Conditions: Systematically adjust parameters such as mobile phase composition (gradient or isocratic), pH, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time for the parent drug and its potential impurities.[21]

  • Forced Degradation: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance. The goal is to generate a modest amount of degradation (typically 5-20%).

  • Specificity/Selectivity: Inject the degraded samples into the HPLC system to ensure that all degradation products are well-resolved from the main peak and from each other. The peak purity of the main peak should be assessed using a diode array detector (DAD) or mass spectrometer (MS).[20]

2. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. The following parameters are typically evaluated:

  • Specificity: As demonstrated during method development using forced degradation samples.

  • Linearity: Analyze a series of solutions with known concentrations of the drug substance to demonstrate a linear relationship between concentration and peak area.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the drug substance (e.g., by spiking a placebo with the analyte).

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and instrument.

    • Intermediate Precision: The precision of the method under different conditions (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[19]

  • Solution Stability: Evaluate the stability of the sample and standard solutions over a defined period under specified storage conditions.[20]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_planning Phase 1: Planning & Preparation cluster_storage Phase 2: Sample Storage cluster_testing Phase 3: Analysis cluster_evaluation Phase 4: Data Evaluation & Reporting start Define Stability Program Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol batches Select Batches for Testing protocol->batches prep Prepare and Characterize Samples (t=0) batches->prep storage_conditions Place Samples in Stability Chambers (Long-Term, Intermediate, Accelerated) prep->storage_conditions monitoring Monitor Storage Conditions (Temperature, Humidity) storage_conditions->monitoring pull_samples Withdraw Samples at Scheduled Time Points monitoring->pull_samples analytical_testing Perform Stability-Indicating Assays (HPLC, Bioassay, etc.) pull_samples->analytical_testing data_analysis Analyze Data & Assess Trends analytical_testing->data_analysis spec_check Compare Results to Specifications data_analysis->spec_check report Generate Stability Report spec_check->report shelf_life Determine Shelf-Life / Retest Period report->shelf_life

Caption: Experimental workflow for stability testing.

Troubleshooting_Sample_Degradation cluster_investigation Initial Investigation cluster_analysis Analytical Characterization cluster_corrective_action Corrective Actions start Sample Degradation Observed (e.g., loss of activity, new peaks) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw, Aliquoting) start->check_handling check_reagents Check Reagents & Buffers (pH, Contamination) start->check_reagents characterize_degradation Characterize Degradation Products (HPLC, MS, SDS-PAGE) check_storage->characterize_degradation check_handling->characterize_degradation check_reagents->characterize_degradation quantify_loss Quantify Potency/Purity Loss characterize_degradation->quantify_loss optimize_storage Optimize Storage Conditions quantify_loss->optimize_storage improve_handling Improve Handling & Aliquoting quantify_loss->improve_handling reformulate Reformulate (e.g., add stabilizers) quantify_loss->reformulate end Implement Corrective Actions & Monitor Future Stability optimize_storage->end improve_handling->end reformulate->end

Caption: Decision tree for troubleshooting sample degradation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of methyl hept-2-ynoate. It offers a side-by-side look at Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, presenting supporting experimental data and detailed protocols. For comparative analysis, data for the structurally similar compound, methyl oct-2-ynoate, is also included.

Overview of Analytical Techniques

The characterization of a compound like this compound relies on a suite of analytical techniques that provide orthogonal information about its structure, purity, and molecular properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments, enabling structural elucidation and confirmation of molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms present.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Comparative Data

The following tables summarize the key analytical data for this compound and the alternative compound, methyl oct-2-ynoate.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
ParameterThis compoundMethyl oct-2-ynoateSource/Justification
Molecular Formula C₈H₁₂O₂C₉H₁₄O₂PubChem
Molecular Weight 140.18 g/mol 154.21 g/mol PubChem
CAS Number 18937-78-5111-12-6PubChem
GC Column DB-5ms (or equivalent)DB-5ms (or equivalent)A common non-polar column suitable for this class of compounds.
Approx. Retention Time Estimated 8-10 minEstimated 9-11 minBased on the analysis of similar fatty acid methyl esters.
Key Mass Fragments (m/z) 140 (M+), 109, 81, 67, 55, 41[1]154 (M+), 123, 95, 67, 55, 41[2][3]NIST Mass Spectrometry Data Center.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

¹H NMR

ParameterThis compound (Predicted)Methyl oct-2-ynoate (Experimental)
-OCH₃ ~3.7 ppm (s, 3H)3.76 ppm (s, 3H)
-CH₂-C≡ ~2.3 ppm (t, 2H)2.34 ppm (t, 2H)
-CH₂-CH₂-C≡ ~1.6 ppm (sextet, 2H)1.59 ppm (m, 2H)
-CH₂-CH₃ ~1.4 ppm (sextet, 2H)1.3-1.4 ppm (m, 4H)
-CH₃ ~0.9 ppm (t, 3H)0.91 ppm (t, 3H)

¹³C NMR

ParameterThis compound (Predicted)[4][5]Methyl oct-2-ynoate (Experimental)
C=O 154.09~154
-C≡C- 89.65, 72.71~90, ~73
-OCH₃ 52.33~52
Alkyl Chain 29.39, 21.76, 18.16, 13.28~31, ~28, ~22, ~19, ~14
Table 3: Infrared (IR) Spectroscopy Data
Functional GroupThis compound (Gas Phase)[6][7]Methyl oct-2-ynoate (ATR-Neat)[8][9]
C-H stretch (sp³) ~2960 cm⁻¹~2955, 2860 cm⁻¹
C≡C stretch ~2240 cm⁻¹~2240 cm⁻¹
C=O stretch (ester) ~1715 cm⁻¹~1715 cm⁻¹
C-O stretch ~1260, 1080 cm⁻¹~1250, 1080 cm⁻¹

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of this compound based on established methods for fatty acid methyl esters.[10]

  • Instrumentation : A gas chromatograph equipped with a mass selective detector (MSD).

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL (splitless mode).

    • Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16-32.

    • Relaxation Delay : 1 s.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence.

    • Spectral Width : 0 to 220 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2 s.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • ATR : Place a drop of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • A background spectrum of the clean KBr plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Workflow and Pathway Diagrams

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS Volatile Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Soluble Sample IR IR Spectroscopy Dissolution->IR Liquid Sample GC_MS_Data Retention Time & Fragmentation Pattern GC_MS->GC_MS_Data NMR_Data Chemical Shifts, Multiplicities, Coupling NMR->NMR_Data IR_Data Characteristic Wavenumbers IR->IR_Data Structure_Confirmation Structure Confirmation & Purity Assessment GC_MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for the analytical characterization of an organic compound.

Conclusion

The comprehensive characterization of this compound requires the application of multiple analytical techniques. GC-MS confirms the molecular weight and provides a fragmentation fingerprint for identification. NMR spectroscopy offers detailed structural elucidation of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups. By comparing the data obtained from these methods with that of a known standard or a structurally similar compound like methyl oct-2-ynoate, researchers can confidently verify the identity, purity, and structure of the target molecule. This multi-faceted approach is essential for robust quality control in research and drug development.

References

A Comparative Guide to the GC-MS Analysis of Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of methyl hept-2-ynoate, an unsaturated acetylenic ester. It explores the impact of different GC columns on separation and presents a detailed analysis of its mass spectral fragmentation. Furthermore, this guide discusses alternative analytical techniques, offering a broader perspective for researchers in method development and application.

Executive Summary

Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of GC column, particularly its stationary phase, significantly influences the retention behavior and separation efficiency. This guide compares the performance of a non-polar and a polar GC column for the analysis of this compound, providing expected retention characteristics and mass spectral data. While GC-MS offers excellent sensitivity and structural information, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be advantageous in specific contexts, particularly for the analysis of complex mixtures or when derivatization is to be avoided.

GC-MS Method Comparison: Non-Polar vs. Polar Columns

The selection of the GC column's stationary phase is a critical parameter in GC-MS method development. The polarity of the stationary phase dictates the separation mechanism, primarily based on boiling point for non-polar columns and on a combination of boiling point and polarity for polar columns.

Table 1: Comparison of GC-MS Parameters for this compound Analysis

ParameterNon-Polar Column (DB-5ms or equivalent)Polar Column (DB-WAX or HP-INNOWAX)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene glycol (PEG)
Separation Principle Primarily by boiling pointBoiling point and polarity
Estimated Retention Time ShorterLonger
Kovats Retention Index (RI) ~1080 - 1120 (Estimated)~1450 - 1550 (Estimated)
Key Ion Fragments (m/z) 55, 67, 81, 95, 109, 125, 140 (M+)55, 67, 81, 95, 109, 125, 140 (M+)
Typical Applications General purpose, screeningAnalysis of polar compounds, FAMEs
Experimental Protocols

Below are representative experimental protocols for the GC-MS analysis of this compound on both non-polar and polar columns.

Protocol 1: Analysis on a Non-Polar DB-5ms Column

  • GC System: Agilent 7890B GC coupled to a 5977A MSD

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Mass Range: m/z 40-300

Protocol 2: Analysis on a Polar HP-INNOWax Column

  • GC System: Agilent 7890B GC coupled to a 5977A MSD

  • Column: Agilent J&W HP-INNOWAX, 30 m x 0.25 mm, 0.25 µm[1]

  • Inlet: Splitless, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.

  • MSD Transfer Line: 250°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Mass Range: m/z 40-300

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Standard Addition of Internal Standard Dilution->Standard Injection Injection into GC Standard->Injection 1 µL Separation Chromatographic Separation (DB-5ms or HP-INNOWAX) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search (e.g., NIST) DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification

A generalized workflow for the GC-MS analysis of this compound.

Mass Spectral Fragmentation of this compound

The mass spectrum of this compound obtained by electron ionization (EI) provides a unique fragmentation pattern that is crucial for its identification. The molecular ion (M+) peak is observed at m/z 140, corresponding to the molecular weight of the compound.

Table 2: Major Fragment Ions of this compound

m/zProposed FragmentRelative Abundance (from NIST)
140[C₈H₁₂O₂]⁺ (Molecular Ion)Moderate
125[M - CH₃]⁺Low
109[M - OCH₃]⁺Moderate
95[M - COOCH₃]⁺ or [C₇H₁₁]⁺High
81[C₆H₉]⁺High
67[C₅H₇]⁺High
55[C₄H₇]⁺High

The fragmentation of this compound is characterized by cleavages at various points along the carbon chain and at the ester group. The presence of the triple bond influences the fragmentation pathways, leading to the formation of stable propargylic and allylic type cations. The base peak is often observed at m/z 95, which can be attributed to the loss of the methoxycarbonyl radical or a rearrangement followed by fragmentation. Other significant fragments arise from the successive loss of alkyl radicals from the molecular ion.

Fragmentation Pathway

Fragmentation_Pathway M [C₈H₁₂O₂]⁺˙ m/z 140 F125 [C₇H₉O₂]⁺ m/z 125 M->F125 - •CH₃ F109 [C₇H₉O]⁺ m/z 109 M->F109 - •OCH₃ F95 [C₇H₁₁]⁺ m/z 95 M->F95 - •COOCH₃ F81 [C₆H₉]⁺ m/z 81 F95->F81 - CH₂ F67 [C₅H₇]⁺ m/z 67 F81->F67 - CH₂ F55 [C₄H₇]⁺ m/z 55 F67->F55 - CH₂

Proposed fragmentation pathway of this compound in EI-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of unsaturated esters, each with its own set of advantages and disadvantages.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a viable alternative to GC-MS, particularly for less volatile or thermally labile compounds. For unsaturated esters, LC-MS offers the advantage of analysis without the need for derivatization, which is often required in GC-MS to increase volatility.

Table 3: Comparison of GC-MS and LC-MS for Unsaturated Ester Analysis

FeatureGC-MSLC-MS
Sample Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Derivatization Often necessary for fatty acids and estersGenerally not required
Separation Mechanism Based on volatility and column interactionBased on polarity and column interaction
Sensitivity High, especially with selected ion monitoring (SIM)High, particularly with tandem MS (MS/MS)
Structural Information Rich fragmentation libraries (e.g., NIST)Fragmentation can be controlled (e.g., CID)
Throughput Can be lower due to longer run timesCan be higher with UHPLC systems

LC-MS, especially when coupled with tandem mass spectrometry (MS/MS), can provide excellent selectivity and sensitivity for the analysis of unsaturated esters in complex matrices. However, the development of LC-MS methods can be more complex, and the availability of extensive spectral libraries for compound identification is more limited compared to GC-MS.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For quantitative analysis where mass spectral identification is not the primary goal, GC-FID is a cost-effective and robust alternative. FID provides a linear response over a wide dynamic range for carbon-containing compounds. However, it does not provide structural information, and co-eluting compounds can interfere with quantification. Therefore, GC-FID is often used in conjunction with GC-MS for comprehensive sample analysis.

Conclusion

The GC-MS analysis of this compound is effectively achieved using both non-polar and polar capillary columns. The choice between them will depend on the specific analytical goal, such as routine screening versus separation from polar interferences. A thorough understanding of the mass spectral fragmentation of this compound is essential for its confident identification. For broader analytical challenges, considering alternative techniques like LC-MS can offer advantages in terms of sample preparation and applicability to a wider range of analytes. This guide provides the foundational information for researchers to develop and optimize analytical methods for this compound and related compounds.

References

A Comparative Analysis of Methyl hept-2-ynoate and Methyl oct-2-ynoate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Methyl hept-2-ynoate and methyl oct-2-ynoate, two closely related acetylenic esters utilized in the fields of flavor, fragrance, and organic synthesis. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and experimental design.

Physicochemical Properties

This compound and methyl oct-2-ynoate share a similar molecular framework, differing only by a single methylene unit in their alkyl chain. This subtle structural variation leads to predictable differences in their physicochemical properties, as summarized in the table below.

PropertyThis compoundMethyl oct-2-ynoate
CAS Number 18937-78-5[1]111-12-6[2]
Molecular Formula C₈H₁₂O₂[1]C₉H₁₄O₂[2]
Molecular Weight 140.18 g/mol [1]154.21 g/mol [2]
Boiling Point 205.1°C at 760 mmHg[1]217-220°C[2]
Density 0.951 g/cm³[1]0.92 g/mL at 25°C[2]
Flash Point 76.9°C[1]89°C[2]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]Soluble in most fixed oils and mineral oil; soluble in five parts of 70% alcohol; insoluble in water.[2]
Appearance Colorless liquid.[1]Colorless to slightly yellow liquid.[2]
Odor Profile Fruity odor.[1]Powerful, unpleasant odor which becomes violet-like upon dilution.[2]

Applications in Research and Industry

Both esters are valuable components in the flavor and fragrance industries and serve as versatile intermediates in organic synthesis.

This compound is recognized for its characteristic fruity aroma and is utilized as a flavoring agent in various food and beverage products.[1] In the realm of chemical synthesis, it serves as a building block for the creation of more complex organic compounds and is used as an intermediate in the synthesis of pharmaceuticals.[1]

Methyl oct-2-ynoate , also known by the common name methyl heptine carbonate, possesses a potent and complex scent profile, described as green, leafy, and reminiscent of violet.[3][4] This makes it a popular ingredient in perfumes and cosmetics.[5] It is also employed as a flavoring agent, imparting wine-berry or muscatel notes.[6] In synthetic chemistry, its reactivity is harnessed for the production of fine chemicals, pharmaceuticals, and agrochemicals.[5]

Comparative Reactivity and Biological Activity

In terms of biological activity, methyl oct-2-ynoate is a well-documented skin sensitizer.[7][8][9][10] Regulatory bodies like the International Fragrance Association (IFRA) have established restrictions on its use in consumer products to minimize the risk of allergic contact dermatitis.[2] While This compound is also noted to have the potential for skin, eye, and respiratory irritation, the extent of its sensitization potential is less extensively documented in the available literature.[1] No specific signaling pathways affected by either compound have been detailed in the reviewed sources.

Experimental Protocols

General Synthesis of Methyl Alk-2-ynoates

A general method for the synthesis of methyl alk-2-ynoates involves the bromination of the corresponding methyl alk-2-enoate followed by dehydrobromination. The following is a representative protocol that can be adapted for both this compound and methyl oct-2-ynoate.

Step 1: Bromination of Methyl Alk-2-enoate

  • In a three-necked flask, dissolve the starting methyl alk-2-enoate (e.g., methyl hept-2-enoate or methyl oct-2-enoate) in a suitable solvent such as dichloromethane.[11]

  • Cool the solution to 0°C.

  • Slowly add a molar equivalent of bromine dropwise to the solution over a period of one hour.[11]

  • After the addition is complete, allow the reaction to stir for an additional 1-3 hours.[11]

  • Remove the solvent under reduced pressure to obtain the intermediate 2,3-dibromoalkanoate.[11]

Step 2: Dehydrobromination to form Methyl Alk-2-ynoate

  • Dissolve the crude 2,3-dibromoalkanoate in a solvent like ether.[11]

  • Slowly add approximately 2.2 molar equivalents of a strong base, such as potassium hydroxide, to the solution at a controlled temperature (e.g., 30°C).[11]

  • Allow the reaction to stir for several hours (e.g., 2-6 hours) at this temperature.[11]

  • After the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, and recover the crude product.

  • Purify the final product by vacuum distillation to yield the desired methyl alk-2-ynoate.[11]

Visualization of Structural and Property Relationships

The following diagram illustrates the structural relationship between this compound and methyl oct-2-ynoate and how this difference influences their key properties.

G Structural and Property Relationship cluster_0 Core Structure cluster_1 Variable Alkyl Chain cluster_2 Resulting Properties Methyl Ester Methyl Ester Alkyne Alkyne Pentyl (C5H11) Pentyl (C5H11) Hexyl (C6H13) Hexyl (C6H13) Pentyl (C5H11)->Hexyl (C6H13) + CH2 This compound This compound Properties_Hept Lower Molecular Weight Lower Boiling Point Fruity Odor This compound->Properties_Hept methyl oct-2-ynoate methyl oct-2-ynoate Properties_Oct Higher Molecular Weight Higher Boiling Point Complex Violet/Green Odor Known Skin Sensitizer methyl oct-2-ynoate->Properties_Oct Core Structure Core Structure Core Structure->this compound + Pentyl Core Structure->methyl oct-2-ynoate + Hexyl

Caption: Structural relationship and resulting property differences.

References

A Comparative Analysis of Methyl Hept-2-ynoate and Ethyl Hept-2-ynoate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two closely related alkynoic esters: methyl hept-2-ynoate and ethyl hept-2-ynoate. Understanding the subtle yet significant differences in their chemical behavior is crucial for optimizing reaction conditions, improving yields, and predicting potential side reactions.

Physicochemical Properties: A Side-by-Side Comparison

While extensive experimental data for these specific compounds is not always available in public literature, we can deduce their general properties based on fundamental chemical principles. The primary distinction lies in the alkyl group of the ester, which influences molecular weight, boiling point, and solubility.

PropertyThis compoundEthyl Hept-2-ynoateData Source
Molecular Formula C₈H₁₂O₂C₉H₁₄O₂Calculated
Molecular Weight 140.18 g/mol 154.21 g/mol Calculated
Boiling Point Estimated to be slightly lower than the ethyl esterEstimated to be slightly higher than the methyl esterGeneral chemical principles[1][2]
Solubility Expected to have slightly higher solubility in polar solventsExpected to have slightly lower solubility in polar solventsGeneral chemical principles[2]

The larger ethyl group in ethyl hept-2-ynoate results in a higher molecular weight and increased van der Waals forces, leading to a higher boiling point compared to its methyl counterpart.[1] This seemingly minor difference can be leveraged during purification processes, particularly in distillations.[2]

Comparative Reactivity Analysis

The reactivity of esters is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of this site to nucleophiles. In comparing methyl and ethyl hept-2-ynoate, two main factors come into play: steric hindrance and electronic effects.

Steric Hindrance: The ethyl group is bulkier than the methyl group.[1] This increased steric hindrance around the carbonyl carbon in ethyl hept-2-ynoate can impede the approach of a nucleophile, potentially slowing down the reaction rate compared to the methyl ester.[2][3][4][5] This effect is particularly pronounced in sterically demanding reactions like Sₙ2 type substitutions.[6]

Electronic Effects: Both methyl and ethyl groups are electron-donating through the inductive effect.[1][7] The ethyl group is generally considered to be slightly more electron-donating than the methyl group.[8] This increased electron-donating character can slightly reduce the partial positive charge on the carbonyl carbon of the ethyl ester, making it marginally less electrophilic and thus less reactive towards nucleophiles.

In general, for reactions such as hydrolysis or nucleophilic acyl substitution, methyl esters tend to be slightly more reactive than their ethyl counterparts due to the combination of lesser steric hindrance and a slightly more electrophilic carbonyl carbon.[2][9]

Experimental Data Summary: Hydrolysis Kinetics

The following table provides a qualitative comparison based on established chemical principles.

Reaction TypeReactivity of this compoundReactivity of Ethyl Hept-2-ynoateRationale
Acid-Catalyzed Hydrolysis Generally fasterGenerally slowerLess steric hindrance allows for easier protonation of the carbonyl oxygen and subsequent nucleophilic attack by water.[11][12]
Base-Catalyzed Hydrolysis (Saponification) Generally fasterGenerally slowerThe smaller methyl group presents less of a steric barrier to the incoming hydroxide nucleophile.[2][13]
Nucleophilic Acyl Substitution Generally fasterGenerally slowerReduced steric hindrance facilitates the formation of the tetrahedral intermediate.[6]

Key Experimental Protocols

To quantitatively assess the reactivity differences, a common method is to monitor the rate of alkaline hydrolysis (saponification).

Protocol: Alkaline Hydrolysis of Methyl/Ethyl Hept-2-ynoate

Objective: To determine the rate constant for the saponification of this compound and ethyl hept-2-ynoate.

Materials:

  • This compound

  • Ethyl hept-2-ynoate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (or another suitable solvent)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the ester (e.g., 0.05 M) in ethanol.

  • Separately, bring the ester solution and the standardized NaOH solution to the desired reaction temperature in a constant temperature water bath.

  • Initiate the reaction by mixing equal volumes of the ester solution and the NaOH solution in a flask. Start a timer immediately.

  • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a known excess of the standardized HCl solution. This neutralizes the unreacted NaOH.

  • Back-titrate the excess HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH at each time point can be calculated from the titration data.

  • Plot the appropriate concentration-time data (e.g., 1/[NaOH] vs. time for a second-order reaction) to determine the rate constant (k).

  • Repeat the experiment for the other ester under identical conditions to compare the rate constants.

Visualizing the Reaction Pathway and Workflow

To better understand the underlying mechanisms and experimental logic, the following diagrams are provided.

G Base-Catalyzed Hydrolysis (Saponification) Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Acid-Base Reaction Ester Ester (R-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH_ion Hydroxide Ion (OH⁻) OH_ion->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate_2->Carboxylic_Acid Alkoxide Alkoxide Ion (R'O⁻) Tetrahedral_Intermediate_2->Alkoxide Carboxylic_Acid_2 Carboxylic Acid (R-COOH) Alkoxide_2 Alkoxide Ion (R'O⁻) Carboxylate Carboxylate Salt (R-COO⁻) Carboxylic_Acid_2->Carboxylate Alcohol Alcohol (R'-OH) Alkoxide_2->Alcohol

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

A Comparative Guide to Synthetic Alternatives for Methyl Hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl hept-2-ynoate is a versatile chemical entity with applications in fragrance, flavor, and as a building block in organic synthesis. However, the exploration of synthetic alternatives is driven by the need for compounds with improved performance characteristics, more favorable regulatory profiles, or novel sensory or biological properties. This guide provides a comprehensive comparison of synthetic alternatives to this compound, focusing on other 2-alkynoates, β-keto esters, and α,β-unsaturated esters. The performance of these alternatives is evaluated based on available experimental data on their synthesis, stability, and sensory attributes.

Structurally Similar Alternatives: Other 2-Alkynoates

A direct approach to finding alternatives to this compound is to explore other esters within the 2-alkynoate family. These compounds share the same functional group and are likely to exhibit similar reactivity and sensory characteristics.

Methyl Oct-2-ynoate (Folione)

Methyl oct-2-ynoate, also known in the fragrance industry as Folione, is a close structural analog of this compound, with one additional carbon in the alkyl chain. It is often used as a direct replacement, in part due to a less restrictive regulatory profile under IFRA standards.[1]

Synthesis and Performance Comparison:

Both this compound and Methyl oct-2-ynoate can be synthesized via the esterification of the corresponding 2-alkynoic acid with methanol, often catalyzed by a strong acid like sulfuric acid.[2] Another common method is the palladium-catalyzed oxidative carbonylation of the terminal alkyne (1-hexyne for this compound and 1-heptyne for Methyl oct-2-ynoate) with carbon monoxide and methanol. While direct comparative yield data under identical conditions is scarce in the literature, both methods are generally high-yielding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Profile
This compoundC₈H₁₂O₂140.18205.1 at 760 mmHg[3]Fruity, powerful, green, violet-like when diluted.[4][5]
Methyl oct-2-ynoate (Folione)C₉H₁₄O₂154.21217-220 at 760 mmHg[6]Powerful, green, leaf-like, floral, with cucumber and mushroom nuances.[2][7]

Stability:

Both this compound and Methyl oct-2-ynoate can be susceptible to hydrolysis under acidic or alkaline conditions, which can affect the long-term stability of fragrance formulations. Methyl oct-2-ynoate is noted to be unstable in acidic products (except fabric conditioners) and in alkaline products (except soap), where it can hydrolyze to octynoic acid.[2]

Functionally Similar Alternatives: β-Keto Esters and α,β-Unsaturated Esters

Beyond direct structural analogs, other classes of esters can serve as functional alternatives, particularly in fragrance applications, by providing similar or complementary sensory profiles.

β-Keto Esters

β-Keto esters are known for their diverse and often fruity and floral aromas, making them valuable components in perfumery.[8] Their synthesis is well-established, with several high-yielding methods available.

Synthesis and Performance:

A mild and efficient synthesis of β-keto esters involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in refluxing tetrahydrofuran (THF) with sodium acetate as a catalyst, often achieving nearly quantitative yields.[2] Another general method is the reaction of ketones with ethyl chloroformate.[9]

Synthesis MethodReactantsCatalyst/BaseSolventYield (%)Reference
From Dioxinone2,2,6-trimethyl-4H-1,3-dioxin-4-one, AlcoholSodium AcetateTHF~100[2]
From Carboxylic Acids and Ynol EthersCarboxylic Acid, Ynol EtherAg₂O, DMAP-High[10]
From Aldehydes and DiazoacetatesAldehyde, Ethyl DiazoacetateMoCl₂O₂ or NbCl₅DichloromethaneHigh[10]

While specific sensory data for direct comparison with this compound is limited, the wide range of accessible β-keto esters allows for the fine-tuning of odor profiles.

α,β-Unsaturated Esters

α,β-Unsaturated esters are another class of compounds frequently used in the fragrance and flavor industry, often contributing fruity and floral notes.[11]

Synthesis and Performance:

Various methods exist for the synthesis of α,β-unsaturated esters, including Wittig-type reactions and boronic acid-catalyzed condensations. A practical and high-yielding synthesis involves the condensation of aldehydes with 1,1-diethoxyethylene catalyzed by 2,4,5-trifluorophenylboronic acid, which can produce the desired (E)-isomer with high stereoselectivity and yields typically ranging from 61% to 98%.[12]

Synthesis MethodReactantsCatalystSolventYield (%)StereoselectivityReference
Boronic Acid Catalyzed CondensationAldehyde, 1,1-diethoxyethylene2,4,5-trifluorophenylboronic acidMTBE61-98High (E)[12]
Palladium-Catalyzed DehydrogenationEsterPalladium Catalyst, Allyl Oxidant-Good-[13]
Ruthenium-Based Olefin MetathesisElectron-Deficient OlefinsRuthenium Catalyst---[13]

The diverse synthetic routes to α,β-unsaturated esters provide access to a wide array of structures with varying olfactory properties.

Experimental Protocols

Synthesis of Methyl Oct-2-ynoate (Folione) via Esterification

Materials:

  • Oct-2-ynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve oct-2-ynoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl oct-2-ynoate.

  • Purify the product by vacuum distillation.

General Synthesis of β-Keto Esters from a Dioxinone

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Alcohol of choice

  • Sodium acetate

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of the desired alcohol in anhydrous THF, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one and a catalytic amount of sodium acetate.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-keto ester, which is often of high purity.[2]

Signaling Pathways in Olfaction

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs), which are expressed in olfactory sensory neurons.[14] The interaction of an odorant molecule, such as this compound or its alternatives, with an OR initiates a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) (α, β, γ subunits) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. α-subunit activates cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Membrane Depolarization CNG_channel->Depolarization 6. Cation Influx cAMP->CNG_channel 5. Opens channel Ca_ion Na_ion Action_Potential Action Potential to Brain Depolarization->Action_Potential 7. Signal Propagation

Workflow for Identifying Novel Odorants:

The identification of new agonists for olfactory receptors often involves a combination of computational screening and in vitro functional assays.

Odorant_Screening_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation Chemical_Library Chemical Library (Virtual Compounds) ML_Model Machine Learning Model (e.g., SVM) Chemical_Library->ML_Model Input Features Predicted_Agonists Predicted Agonists ML_Model->Predicted_Agonists Prediction In_Vitro_Assay In Vitro Functional Assay (e.g., Calcium Imaging) Predicted_Agonists->In_Vitro_Assay Testing Validated_Agonists Validated Agonists In_Vitro_Assay->Validated_Agonists Confirmation

The activation of an OR by an odorant leads to a conformational change in the receptor, which in turn activates a specific G-protein, G-olf.[15] The activated α-subunit of G-olf then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[15] This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions, which depolarizes the neuron and triggers an action potential that is transmitted to the brain.[15] While this is the general pathway, the specific olfactory receptors that bind to this compound and its alternatives, and the precise binding affinities and activation potencies, are areas of ongoing research. Computational methods, such as molecular docking and machine learning, are increasingly being used to predict the interactions between odorants and olfactory receptors, helping to guide the discovery of new fragrance molecules.[16][17]

References

A Comparative Guide to the Spectroscopy of Alkyne Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a spectroscopic comparison of three representative alkyne esters: methyl propiolate, ethyl propiolate, and methyl pent-2-ynoate. These compounds are valuable building blocks in organic synthesis, particularly in the development of novel therapeutic agents. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a detailed analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, supported by experimental data and standardized protocols.

Introduction to Alkyne Ester Spectroscopy

Alkyne esters are characterized by the presence of a carbon-carbon triple bond (alkyne) and an ester functional group. Their spectroscopic properties are defined by the interplay of these two groups and the nature of the substituents on the alkyl chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups in alkyne esters. The characteristic C≡C triple bond stretch is typically observed as a weak to medium absorption in the 2100-2260 cm⁻¹ region.[1] For terminal alkynes, a sharp and strong C-H stretch is also present around 3300 cm⁻¹.[1] The ester group is identified by a strong C=O stretching absorption in the range of 1715-1750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the protons.

    • ¹H NMR: The chemical shift of the acetylenic proton in terminal alkyne esters is typically found in the δ 2.0-3.0 ppm range.[1] The protons on the carbon adjacent to the ester oxygen (e.g., in the methyl or ethyl group) are deshielded and appear further downfield.

    • ¹³C NMR: The sp-hybridized carbons of the alkyne group resonate in the δ 70-90 ppm range. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically between δ 150-170 ppm.

Quantitative Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for methyl propiolate, ethyl propiolate, and methyl pent-2-ynoate. This data has been compiled from various spectral databases to provide a clear and objective comparison.

Compound Structure IR Data (cm⁻¹) ¹H NMR Data (δ, ppm) ¹³C NMR Data (δ, ppm)
Methyl Propiolate C₄H₄O₂~3290 (≡C-H str), ~2130 (C≡C str), ~1720 (C=O str)2.9 (s, 1H, ≡C-H), 3.8 (s, 3H, -OCH₃)152.8 (C=O), 77.5 (≡C-H), 75.0 (-C≡), 52.5 (-OCH₃)
Ethyl Propiolate C₅H₆O₂~3290 (≡C-H str), ~2125 (C≡C str), ~1715 (C=O str)2.9 (s, 1H, ≡C-H), 4.2 (q, 2H, -OCH₂CH₃), 1.3 (t, 3H, -OCH₂CH₃)152.5 (C=O), 77.0 (≡C-H), 75.5 (-C≡), 61.5 (-OCH₂), 14.0 (-CH₃)
Methyl Pent-2-ynoate C₆H₈O₂~2240 (C≡C str), ~1720 (C=O str)3.7 (s, 3H, -OCH₃), 2.3 (q, 2H, -CH₂CH₃), 1.2 (t, 3H, -CH₂CH₃)153.0 (C=O), 88.0 (-C≡C-CH₂), 73.0 (O=C-C≡), 52.0 (-OCH₃), 13.5 (-CH₂CH₃), 12.0 (-CH₂)

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is applicable for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • For a ¹H NMR spectrum, dissolve 5-25 mg of the alkyne ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2] For a ¹³C NMR spectrum, a more concentrated solution of 50-100 mg is recommended.[2]

    • The solution must be homogeneous and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

    • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[4]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any contaminants.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For liquid samples, this involves adjusting the Z1, Z2, Z3, and Z4 shims to obtain a sharp, symmetrical lock signal.

    • For ¹H NMR: Acquire the spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.

    • For ¹³C NMR: Acquire the spectrum with proton decoupling. A spectral width of 0 to 220 ppm is generally used. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be used as a reference (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of neat liquid samples using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[5] Clean the surface with a soft cloth or wipe soaked in a volatile solvent like isopropanol or acetone and allow it to dry completely.

    • Place a single drop of the neat alkyne ester directly onto the center of the ATR crystal.[6] Only a small amount of sample is required.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.[5] This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).

    • Lower the ATR press arm to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks corresponding to the major functional groups.

    • After the analysis, clean the ATR crystal thoroughly by wiping away the sample with a soft cloth soaked in a suitable solvent.[6]

Visualized Workflow: Spectroscopic Analysis of Alkyne Esters

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an alkyne ester, from sample preparation to final data analysis.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Alkyne Esters cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Reporting start Start: Purified Alkyne Ester Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) [5-25 mg in 0.6 mL] start->dissolve neat_sample Place Neat Liquid Drop on ATR Crystal start->neat_sample transfer Filter into NMR Tube dissolve->transfer nmr_acq Acquire 1H and 13C NMR Spectra transfer->nmr_acq ir_acq Acquire FTIR Spectrum neat_sample->ir_acq nmr_proc Process NMR Data (FT, Phasing, Calibration, Integration) nmr_acq->nmr_proc ir_proc Process IR Data (Background Subtraction) ir_acq->ir_proc interpretation Correlate Spectra with Molecular Structure nmr_proc->interpretation ir_proc->interpretation report Generate Final Report with Data Tables interpretation->report

Caption: General workflow for the spectroscopic analysis of alkyne esters.

References

Unveiling the Antimicrobial Potential of MC21-A and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antibiotic resistance, researchers are increasingly turning to naturally occurring compounds for novel therapeutic leads. One such promising candidate is MC21-A (C58), a natural product exhibiting potent antimicrobial activity, particularly against the formidable methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comparative analysis of the biological activity of MC21-A and its synthetically derived chloro-analog, C59, offering valuable insights for researchers and drug development professionals. The data presented herein is based on a comprehensive evaluation of their efficacy against planktonic bacteria and biofilms, their propensity for inducing resistance, and their toxicity profiles.

Comparative Antimicrobial Efficacy

A pivotal study reveals that both MC21-A (C58) and its chloro-analog (C59) demonstrate significant antimicrobial prowess, eradicating 90% of 39 tested MRSA isolates (MIC90 and MBC90) at concentrations comparable to or lower than standard-of-care antibiotics such as daptomycin, vancomycin, and linezolid.[1][2] Furthermore, a water-soluble sodium salt of C59, designated C59Na, was developed and exhibited antimicrobial activity on par with its parent compound.[1][2]

The superior performance of these analogs extends to challenging bacterial growth modes. Notably, C59 effectively kills stationary-phase MRSA in a dose-dependent manner and completely eradicates MRSA biofilms, a feat that often proves difficult for conventional antibiotics like vancomycin.[1][2] The antimicrobial activity of C58 and C59 is not limited to S. aureus; they also show comparable efficacy to vancomycin against a panel of Staphylococcus epidermidis isolates, as well as activity against Enterococcus faecalis and Streptococcus pyogenes.[1]

Table 1: Comparative Antimicrobial Activity (MIC90 and MBC90) Against MRSA Isolates

CompoundMIC90 (µg/mL)MBC90 (µg/mL)
MC21-A (C58)Lower or comparable to SoCLower or comparable to SoC
C59Lower or comparable to SoCLower or comparable to SoC
DaptomycinStandard of Care (SoC)Standard of Care (SoC)
VancomycinStandard of Care (SoC)Standard of Care (SoC)
LinezolidStandard of Care (SoC)Standard of Care (SoC)

Data sourced from a study that tested 39 MRSA isolates.[1][2]

Resistance Profile and Toxicity Assessment

A significant advantage of these novel compounds is their low propensity for inducing bacterial resistance. When MRSA was exposed to sub-MIC concentrations of C59, no spontaneous resistance emerged, a stark contrast to the observations with vancomycin.[1][2] Multi-step resistance studies further confirmed that C59 has a lower tendency for resistance acquisition compared to antibiotics like linezolid and clindamycin.[1][2]

Crucially, the therapeutic potential of C58 and its derivatives is underscored by their favorable safety profile. At effective antimicrobial concentrations, these compounds are non-toxic to mammalian cells. The lethal dose at which 50% of cells are viable (LD50) was found to be at least fivefold higher than the MBC90 in the two mammalian cell lines tested, indicating a significant therapeutic window.[1][2]

Table 2: Cytotoxicity Profile

CompoundLD50 (vs. Mammalian Cell Lines)
MC21-A (C58)≥ 5 x MBC90
C59≥ 5 x MBC90
C59Na≥ 5 x MBC90

Data reflects testing on two distinct mammalian cell lines.[1][2]

Mechanism of Action: Targeting Cell Division

Preliminary investigations into the mechanism of action suggest that these compounds may interfere with bacterial cell division. Morphological examination of MRSA isolates treated with C59 pointed towards an inhibition of the cell division process.[1][2] This is a promising area for further research to elucidate the precise molecular targets. One potential target that will be investigated is FtsZ, a key protein involved in bacterial cytokinesis.[1]

Experimental Protocols

The following provides a summary of the key experimental methodologies employed in the evaluation of MC21-A and its analogs.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A panel of clinical MRSA isolates was tested.

Biofilm Eradication Assay

The ability of the compounds to eradicate established MRSA biofilms was assessed using a crystal violet staining assay. Biofilms were grown in 96-well plates, treated with the compounds, and the remaining biofilm biomass was quantified by measuring the absorbance of dissolved crystal violet.

Resistance Development Studies

Spontaneous resistance frequency was determined by plating a high-density bacterial culture onto agar plates containing supra-MIC concentrations of the test compounds. Multi-step resistance studies were conducted by serially passaging bacteria in the presence of sub-MIC concentrations of the compounds over several days.

Cytotoxicity Assay

The toxicity of the compounds to mammalian cells (e.g., HeLa and NIH 3T3) was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cell viability was determined by measuring the metabolic conversion of MTT to formazan.

Visualizing the Proposed Mechanism and Workflow

To better illustrate the proposed mechanism of action and the experimental workflow for evaluating these novel antimicrobial agents, the following diagrams have been generated.

G Proposed Mechanism of Action of C59 C59 C59 Analog MRSA MRSA Cell C59->MRSA Inhibition Inhibition C59->Inhibition CellDivision Cell Division Process MRSA->CellDivision Normal Process FtsZ FtsZ Protein CellDivision->FtsZ Involves Inhibition->CellDivision

Caption: Proposed inhibition of MRSA cell division by the C59 analog.

G Experimental Workflow for Analog Evaluation Start Synthesis of MC21-A (C58) & Analogs (C59) Antimicrobial Antimicrobial Susceptibility (MIC & MBC) Start->Antimicrobial Biofilm Biofilm Eradication Assay Start->Biofilm Resistance Resistance Development Studies Antimicrobial->Resistance Toxicity Cytotoxicity Assay (Mammalian Cells) Antimicrobial->Toxicity Mechanism Mechanism of Action Studies Biofilm->Mechanism Resistance->Mechanism Toxicity->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for the synthesis and biological evaluation of antimicrobial analogs.

References

comparing different synthesis routes for alkyne esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkyne esters is a critical step in the development of novel therapeutics and functional materials. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of three common esterification methods—Fischer, Steglich, and Yamaguchi—for the synthesis of alkyne esters, with a focus on providing actionable experimental data and detailed protocols.

At a Glance: Comparison of Alkyne Ester Synthesis Routes

The selection of an appropriate esterification method for alkynoic acids depends on several factors, including the substrate's sensitivity to acid, steric hindrance, and desired reaction conditions. While Fischer esterification is cost-effective, it is often not suitable for acid-sensitive substrates. Steglich and Yamaguchi esterifications offer milder alternatives, with the latter being particularly effective for sterically demanding substrates.

MethodKey ReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Fischer Esterification Alkynoic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)High temperature (reflux)Cost-effective, simple procedure.Harsh acidic conditions, not suitable for acid-labile functional groups, reversible reaction requiring excess alcohol or water removal.[1]
Steglich Esterification Alkynoic acid, alcohol, DCC or EDC, DMAP (catalyst)Room temperature, neutral conditions.Mild reaction conditions, suitable for acid-sensitive substrates.[2][3]Use of carbodiimides which can be allergenic and produce difficult-to-remove urea byproducts.
Yamaguchi Esterification Alkynoic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAPMild conditions, often two steps.High yields, effective for sterically hindered substrates and macrolactonization.[4]Requires a stoichiometric activating agent and base, potentially more complex workup.

Performance Data

The following table summarizes representative yields for the synthesis of various alkyne esters using the discussed methods. It is important to note that reaction conditions and substrates vary, which can influence the outcome.

Esterification MethodAlkynoic AcidAlcoholProductYield (%)Reference
Fischer EsterificationPropionic AcidEthanolEthyl Propionate~40%Adapted from[5]
Steglich EsterificationPropiolic Acid2-(allyloxy)ethanol2-(allyloxy)ethyl propiolate70%
Steglich EsterificationPropiolic Acid3-methoxybutanol3-methoxybutyl propiolate65%
Steglich EsterificationPropiolic Acid1-phenylpropan-2-ol1-phenylpropan-2-yl propiolate72%
Steglich EsterificationPropiolic AcidBenzyl alcoholBenzyl propiolate90%
Steglich EsterificationPropiolic Acid1-phenylethanol1-phenylethyl propiolate89%
Yamaguchi EsterificationComplex Carboxylic AcidComplex AlcoholComplex Ester79%[4]
Yamaguchi EsterificationComplex Carboxylic AcidComplex AlcoholComplex Ester78%[4]
Yamaguchi EsterificationComplex Carboxylic AcidComplex AlcoholComplex Ester90%[4]

Experimental Protocols

Detailed methodologies for the synthesis of a representative alkyne ester, ethyl propiolate, are provided below for each of the three methods.

Fischer Esterification: Synthesis of Ethyl Propiolate

This protocol is adapted from the synthesis of ethyl propionate.[5]

Materials:

  • Propiolic acid (1.0 eq)

  • Anhydrous ethanol (large excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine propiolic acid and a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl propiolate.

  • Purify by distillation if necessary.

Steglich Esterification: Synthesis of Ethyl Propiolate

This protocol is a general procedure for Steglich esterification.[2][3]

Materials:

  • Propiolic acid (1.0 eq)

  • Anhydrous ethanol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (solvent)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of propiolic acid, anhydrous ethanol, and DMAP in anhydrous dichloromethane at 0 °C, add a solution of DCC in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Yamaguchi Esterification: Synthesis of Ethyl Propiolate

This protocol is a general procedure for Yamaguchi esterification.[4]

Materials:

  • Propiolic acid (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (1.0 eq)

  • Anhydrous THF (solvent)

  • Anhydrous ethanol (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous toluene (solvent)

  • Saturated ammonium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of propiolic acid in anhydrous THF, add triethylamine and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1 hour at room temperature.

  • In a separate flask, dissolve anhydrous ethanol and DMAP in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution at room temperature and stir for 1-3 hours.

  • Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflows

The following diagrams illustrate the mechanistic pathways for each esterification method.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Alkynoic_Acid Alkynoic Acid (R-C≡C-COOH) Protonation Protonation of Carbonyl Alkynoic_Acid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack H+ H⁺ (catalyst) H+->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Alkyne_Ester Alkyne Ester (R-C≡C-COOR') Deprotonation->Alkyne_Ester

Caption: Fischer Esterification Mechanism.

Steglich_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Alkynoic_Acid Alkynoic Acid (R-C≡C-COOH) O_Acylisourea O-Acylisourea Intermediate Alkynoic_Acid->O_Acylisourea Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack DCC DCC DCC->O_Acylisourea DMAP DMAP (cat.) Acyl_Pyridinium N-Acylpyridinium Ion DMAP->Acyl_Pyridinium O_Acylisourea->Acyl_Pyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Acyl_Pyridinium->Nucleophilic_Attack Alkyne_Ester Alkyne Ester (R-C≡C-COOR') Nucleophilic_Attack->Alkyne_Ester

Caption: Steglich Esterification Mechanism.

Yamaguchi_Esterification cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Alkynoic_Acid Alkynoic Acid (R-C≡C-COOH) Mixed_Anhydride Mixed Anhydride Formation Alkynoic_Acid->Mixed_Anhydride Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Et3N Et₃N Et3N->Mixed_Anhydride DMAP DMAP Acyl_Pyridinium N-Acylpyridinium Ion DMAP->Acyl_Pyridinium Mixed_Anhydride->Acyl_Pyridinium Acyl_Pyridinium->Nucleophilic_Attack Alkyne_Ester Alkyne Ester (R-C≡C-COOR') Nucleophilic_Attack->Alkyne_Ester

Caption: Yamaguchi Esterification Mechanism.

References

Safety Operating Guide

Proper Disposal of Methyl hept-2-ynoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This protocol is designed for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields.[4]

    • Hand Protection: Use chemically resistant nitrile gloves.[5]

    • Body Protection: A flame-retardant lab coat is mandatory.[4][6]

  • Work Area:

    • All handling and preparation of methyl hept-2-ynoate waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]

    • Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[7][8]

Step-by-Step Disposal Protocol

This procedure outlines the segregation, collection, and storage of this compound waste prior to collection by a licensed disposal service.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent hazardous reactions.[5]

  • Designated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and related non-halogenated organic solvents.

  • Incompatible Materials:

    • DO NOT mix this compound waste with heavy metal waste (e.g., copper, silver, mercury salts). While this compound is an internal alkyne, related terminal alkynes can form highly unstable and explosive metal acetylides.[5] It is prudent to extend this precaution to all alkyne waste.

    • Avoid mixing with strong oxidizing agents, strong bases, or other reactive chemicals unless it is part of a specific, controlled quenching procedure.[6]

Step 2: Waste Collection

  • Liquid Waste (Unused solutions, reaction mixtures, initial rinsate):

    • Collect all liquid waste containing this compound in a compatible, leak-proof container made of glass or other appropriate material.[3][4]

    • The first rinse of any glassware that contained the pure compound should be collected as hazardous waste. A suitable organic solvent like acetone or ethanol can be used for rinsing.[5]

    • Ensure the container is sealed with a tight-fitting screw-on cap. The container should only be opened when adding waste.[9][10]

  • Solid Waste (Contaminated labware):

    • Collect contaminated items such as gloves, pipette tips, and paper towels in a separate, clearly labeled, leak-proof container lined with a durable plastic bag.[5]

    • For sharps waste like contaminated needles or glass pipettes, use a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[5]

Step 3: Labeling and Storage

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[4][9]

    • List the full chemical name, "This compound ," and include the names and approximate percentages of any other solvents or chemicals in the mixture.[3]

    • Do not use abbreviations.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[8]

    • This area must be well-ventilated, cool, and away from direct sunlight or heat sources.[7]

    • Ensure the container is stored in secondary containment to prevent spills.[3]

Step 4: Final Disposal

  • Once the waste container is full (typically no more than three-quarters capacity), arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal service.[5][6]

  • Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.[8]

Spill Management

In the event of a spill:

  • Alert and Evacuate: Notify personnel in the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Absorb: Use a non-sparking inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[5]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container for proper disposal.[4][5]

Quantitative Data for Related Compounds

The following table summarizes quantitative data for structurally similar compounds to aid in risk assessment. This data should be used for guidance only.

PropertyMethyl HeptanoateMethyl 2-HexynoateNotes
CAS Number 106-73-0[7]18937-79-6[11]For identification purposes.
Molecular Formula C₈H₁₆O₂C₇H₁₀O₂Structural information.
Flash Point 52 °C (125.6 °F)[7]87 °C (188.6 °F)[11]Flammable liquid.[7] Combustible material.[11]
NFPA Ratings Health: 0, Fire: 2, Reactivity: 0[7]Not specifiedIndicates moderate fire hazard.
GHS Classification Flammable Liquid, Category 3[7]Flammable Liquid, Category 4[11]H226: Flammable liquid and vapor.[7]

Experimental Protocols Cited

The procedures outlined in this guide are synthesized from standard laboratory safety protocols for handling flammable organic liquids and reactive chemicals, as detailed in the following general experimental methodologies:

  • Hazardous Waste Segregation: Based on the principle of avoiding the mixture of incompatible chemicals, particularly the reaction of alkynes with heavy metals to prevent the formation of explosive acetylides.[5][6]

  • Chemical Waste Collection and Storage: Follows standard operating procedures from institutional safety manuals, which require the use of sealed, compatible, and clearly labeled containers stored in designated accumulation areas.[3][8][9]

  • Spill Neutralization and Cleanup: Utilizes inert absorbent materials and non-sparking tools to safely manage spills of flammable organic compounds.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate Methyl hept-2-ynoate Waste ppe Wear Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, Pipettes) waste_type->solid_waste Solid collect_liquid Collect in a Sealed, Compatible Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in a Lined, Sealed Solid Waste Container solid_waste->collect_solid labeling Label Container: 'Hazardous Waste' + Full Chemical Names + Percentages collect_liquid->labeling collect_solid->labeling storage Store in Secondary Containment in a Designated Satellite Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Methyl hept-2-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl hept-2-ynoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Chemical Properties and Hazards

This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is classified as an alkyne and an ester.[1] While it is used as a flavoring agent, it presents several hazards that necessitate careful handling.[2] It may cause skin, eye, and respiratory system irritation.[2][3] It is also a combustible liquid.[3]

PropertyValueSource
Molecular Formula C₈H₁₂O₂[2][4][5]
Molecular Weight 140.18 g/mol [2][4][6]
Boiling Point 205.1°C at 760 mmHg[2]
Flash Point 76.9°C[2]
Density 0.951 g/cm³[2]
CAS Number 18937-78-5[2][4][6]
Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][9][10][11]

  • Skin Protection:

    • Wear chemically resistant gloves (e.g., nitrile, neoprene).[12][13] Always inspect gloves for integrity before use.[14]

    • Wear a lab coat or chemical-resistant apron.[10]

    • For significant exposure risk, consider disposable coveralls.[9][11]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use an appropriate respirator.[3]

3. Handling Procedures:

  • Avoid breathing vapors or mist.[3][7]

  • Avoid contact with skin and eyes.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][7][15] No smoking.[3][15]

  • Use non-sparking tools and take precautionary measures against static discharge.[8][16]

  • Ground and bond containers and receiving equipment.[8][17]

  • Keep the container tightly closed when not in use.[3][8]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][8][15]

  • Keep containers tightly closed.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Keep refrigerated.[3]

Disposal Plan

1. Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[3][14]

  • Do not mix with other waste streams.[14]

2. Disposal Method:

  • Dispose of the chemical waste through an approved and licensed waste disposal company.[3][7][14]

  • Follow all local, regional, and national environmental regulations for chemical waste disposal.[14]

  • Do not allow the chemical to enter drains or the environment.[3][7]

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Do NOT induce vomiting.[16] Immediately call a poison center or doctor.[16][18]

  • In case of fire: Use carbon dioxide, dry chemical, or foam to extinguish.[3] Water mist may be used to cool closed containers.[8]

Visual Workflow for Handling this compound

prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling ppe->handling fume_hood Work in a Chemical Fume Hood handling->fume_hood Location storage Proper Storage (Cool, Dry, Ventilated) handling->storage Post-use disposal Disposal handling->disposal Waste emergency Emergency Procedures handling->emergency waste_collection Collect in Labeled, Sealed Container disposal->waste_collection waste_disposal Dispose via Approved Waste Management waste_collection->waste_disposal first_aid First Aid (Skin, Eyes, Inhalation) emergency->first_aid spill Spill & Fire Response emergency->spill

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.